molecular formula C14H14N2O B7798766 2,9-Dimethyl-1,10-phenanthroline hydrate CAS No. 34302-70-0

2,9-Dimethyl-1,10-phenanthroline hydrate

Cat. No.: B7798766
CAS No.: 34302-70-0
M. Wt: 226.27 g/mol
InChI Key: MFZBSWSCIWCRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectory and Evolution of Phenanthroline Ligand Chemistry

The study of phenanthroline-based ligands dates back to the late 19th century. wikipedia.org Fritz Blau first synthesized 1,10-phenanthroline (B135089) in 1898 and recognized its ability to form stable, intensely colored complexes with transition metals, similar to 2,2'-bipyridine (B1663995) which he had synthesized a decade earlier. mdpi.com These compounds were identified as Werner coordination compounds, typically with an octahedral geometry. mdpi.com

The subsequent exploration of substituted phenanthrolines led to the development of ligands with tailored electronic and steric properties. acs.org Among these, derivatives substituted at the 2 and 9 positions, such as neocuproine (B1678164), have been extensively studied. wikipedia.org The introduction of methyl groups in neocuproine was a important step, as the resulting steric bulk prevents the formation of tris-chelated complexes like [M(neocuproine)₃]ⁿ⁺, which are common for the unsubstituted 1,10-phenanthroline. wikipedia.orgwikipedia.org This steric effect is a key determinant of its selective reactivity, particularly with copper(I) ions. wikipedia.orgwikipedia.org

Foundational Research Principles and Methodological Context

The synthesis and study of 2,9-dimethyl-1,10-phenanthroline and its metal complexes are grounded in established chemical principles and methodologies.

Synthesis: Neocuproine can be synthesized through sequential Skraup reactions, which involve the condensation of o-nitroaniline with crotonaldehyde (B89634) diacetate. wikipedia.orgwikipedia.org An alternative, higher-yield method involves the condensation of o-phenylenediamine (B120857), m-nitrobenzenesulphonate, and crotonaldehyde diacetate. wikipedia.orgwikipedia.org The synthesis of its metal complexes typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. tandfonline.comresearchgate.net For instance, a copper(I) complex was prepared by reacting CuCl₂·2H₂O with 2,9-dimethyl-1,10-phenanthroline in an aqueous solution. researchgate.net

Characterization: A variety of analytical techniques are employed to characterize neocuproine and its complexes. These include:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify functional groups and study the coordination of the ligand to the metal ion. tandfonline.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the ligand and its complexes in solution. tandfonline.com UV-visible spectroscopy is crucial for studying the electronic transitions in the complexes, particularly the metal-to-ligand charge transfer (MLCT) bands that are often responsible for their color and photophysical properties. acs.org

Electrochemical Methods: Techniques like cyclic voltammetry are used to study the redox properties of the metal complexes, which is particularly relevant for their application in catalysis and photocatalysis. acs.org

Overview of Major Research Domains and Scholarly Contributions Involving 2,9-Dimethyl-1,10-phenanthroline Hydrate (B1144303)

The unique properties of 2,9-dimethyl-1,10-phenanthroline have led to its application in several key areas of research.

Coordination Chemistry and Analytical Applications: A primary application of neocuproine stems from its high selectivity for copper(I). wikipedia.org In the early 1930s, phenanthroline derivatives gained prominence as colorimetric indicators for transition metals. wikipedia.org Neocuproine forms a stable, deep orange-red complex with copper(I), [Cu(neocuproine)₂]⁺, which allows for the sensitive and selective colorimetric determination of copper. wikipedia.orgwikipedia.orgfishersci.comfishersci.ca This selectivity arises from the steric hindrance of the methyl groups, which favors the tetrahedral coordination geometry preferred by Cu(I). wikipedia.orgresearchgate.net

Catalysis: Complexes of 2,9-dimethyl-1,10-phenanthroline, particularly with copper, are effective catalysts for various organic reactions. researchgate.net One notable application is in the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a key "click chemistry" reaction used to synthesize 1,2,3-triazoles. researchgate.net The [Cu(dmph)₂]Cl·6H₂O complex has been shown to be an efficient catalyst for this transformation. researchgate.net The steric properties of the ligand can also influence the selectivity of catalytic processes, such as in the dimerization of ethylene (B1197577) where nickel complexes of neocuproine show high selectivity towards butenes. researchgate.net

Photophysics and Luminescent Materials: Copper(I) complexes with substituted phenanthroline ligands, including neocuproine, are known for their interesting photophysical properties, such as luminescence. researchgate.netacs.orgrsc.org These properties are often governed by metal-to-ligand charge transfer (MLCT) excited states. researchgate.net The steric and electronic properties of the ligands can be tuned to modify the emission wavelengths, quantum yields, and lifetimes of the complexes. acs.orgresearchgate.net For example, extending the backbone of 2,9-dimethyl-1,10-phenanthroline can lead to red-shifted absorption and increased absorptivity in its Cu(I) complexes. acs.org These characteristics make them promising for applications in areas like dye-sensitized solar cells and luminescent probes. acs.org

Biomedical Research: The interaction of metal-phenanthroline complexes with biological molecules has been an active area of research. mdpi.comnih.gov Mixed ligand copper(II) complexes containing 2,9-dimethyl-1,10-phenanthroline have been studied for their ability to bind to and cleave DNA. nih.gov Furthermore, zinc complexes of neocuproine have been shown to stimulate the proliferation of bovine aortic endothelial cells, highlighting their potential as molecular probes in cell biology. rsc.orgnih.gov

Supramolecular Chemistry: The unique steric properties of neocuproine have been instrumental in the construction of complex supramolecular architectures. Its copper(I) complexes have been widely used in the template-directed synthesis of mechanically interlocked molecules such as catenanes and rotaxanes. wikipedia.orgwikipedia.org

Interactive Data Tables

Below are interactive tables summarizing key research findings related to 2,9-Dimethyl-1,10-phenanthroline hydrate and its complexes.

Table 1: Selected Applications of 2,9-Dimethyl-1,10-phenanthroline Complexes

Research DomainMetal IonApplicationKey FindingReference(s)
Analytical ChemistryCu(I)Colorimetric determination of copperForms a stable, intensely colored complex allowing for selective detection. wikipedia.org, fishersci.com
CatalysisCu(I)Alkyne-azide cycloaddition (CuAAC)Efficiently catalyzes the formation of 1,2,3-triazoles. researchgate.net
CatalysisNi(II)Ethylene dimerizationSteric hindrance leads to high selectivity for butenes. researchgate.net
PhotophysicsCu(I)PhotosensitizersBackbone extension shifts absorption to longer wavelengths. acs.org
BiomedicalCu(II)DNA binding and cleavageMixed ligand complexes show potential as nuclease agents. nih.gov
BiomedicalZn(II)Cell proliferationStimulates proliferation of bovine aortic endothelial cells. rsc.org, nih.gov
Supramolecular ChemistryCu(I)Synthesis of catenanes and rotaxanesSteric properties direct the formation of interlocked molecules. wikipedia.org, wikipedia.org

Table 2: Characterization Data for Selected 2,9-Dimethyl-1,10-phenanthroline Complexes

ComplexCharacterization TechniqueObservationSignificanceReference(s)
[Cu(neocuproine)₂]⁺UV-Vis SpectroscopyDeep orange-red colorBasis for colorimetric analysis of copper(I). wikipedia.org
Zn(sac)(dmp)(H₂O)IR & ¹H NMR SpectroscopyCharacterized the coordination environment.Confirmed the structure of the synthesized complex. tandfonline.com
[Cu(dmph)₂]Cl·6H₂OX-ray CrystallographyMononuclear copper(I) with four coordinating nitrogen atoms.Elucidated the solid-state structure and coordination. researchgate.net
Cu(L)(2,9-dmp)₂Absorption SpectroscopyVaried DNA binding affinity depending on the co-ligand L.Showed how co-ligands influence biological activity. nih.gov
[PtX₂(2,9-dimethyl-1,10-phenanthroline)]Synthesis and CharacterizationFormation of square planar complexes.Demonstrated coordination with metals other than copper. wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZBSWSCIWCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34302-70-0, 34302-69-7, 654054-57-6
Record name 1,10-Phenanthroline, 2,9-dimethyl-, hydrate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34302-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NEOCUPROINE HEMIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,9-Dimethyl-1,10-phenanthroline hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2,9 Dimethyl 1,10 Phenanthroline and Its Derivatives

Established Reaction Pathways for the Phenanthroline Core Synthesis

The construction of the 1,10-phenanthroline (B135089) skeleton has been a subject of extensive research, with several classical methods adapted and optimized for the synthesis of its derivatives.

Modified Skraup and Doebner-von Miller Type Reactions

The Skraup and Doebner-von Miller reactions are foundational methods for the synthesis of quinolines and, by extension, phenanthrolines. youtube.comiipseries.org The archetypal Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid to form a quinoline (B57606) ring. iipseries.org The Doebner-von Miller reaction offers a modification by reacting an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. researchgate.net

For the synthesis of 2,9-dimethyl-1,10-phenanthroline, these reactions are adapted by using appropriate precursors. For instance, a modified Skraup reaction can be employed starting from 8-aminoquinoline (B160924) to build the second pyridine (B92270) ring. iipseries.org Similarly, the Doebner-von Miller approach can be utilized. One-step synthetic methods for derivatives like 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) have been developed using o-phenylenediamine (B120857) and a suitable β-diketone in the presence of a mixed-shrinking agent, such as a mixture of hydrochloric acid and an organic acid. google.com These modifications aim to improve yields and reduce the harsh conditions and polluting byproducts, such as arsenic compounds, associated with the traditional Skraup synthesis. google.com Microwave-assisted modified Skraup reactions using glycerol in water have also been developed as a greener alternative for synthesizing phenanthrolines. rsc.org

Multi-step Synthetic Sequences for Core Modifications

The 2,9-dimethyl-1,10-phenanthroline core serves as a versatile platform for the construction of more complex, polyfunctional ligands. Multi-step sequences allow for the precise installation of various functional groups, tailoring the ligand's properties for specific applications.

A common strategy involves the initial oxidation of the methyl groups, as will be discussed in detail in the following section. The resulting dicarbaldehyde or dicarboxylic acid can then undergo further reactions. For example, the dicarbaldehyde can be condensed with various amines to form Schiff bases. scirp.orgresearchgate.net One such sequence starts with the oxidation of neocuproine (B1678164) using selenium dioxide (SeO₂) to yield 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168). researchgate.netasianpubs.org This dialdehyde (B1249045) can then be reacted with aminoguanidine (B1677879) bicarbonate to produce 2,9-bis(guanylhydrazone)-1,10-phenanthroline derivatives. researchgate.net

Another multi-step approach involves the transformation of the dicarboxylic acid derivative. The dicarboxylic acid can be converted to its dimethyl ester, which can then undergo hydrazinolysis to form hydrazide derivatives. researchgate.net These examples highlight how the core can be systematically elaborated to introduce new functionalities and extend the ligand's structure.

Functionalization Strategies for Phenanthroline Derivatives

The properties of 2,9-dimethyl-1,10-phenanthroline as a ligand can be finely tuned by introducing various substituents onto the phenanthroline backbone. These modifications can influence the ligand's electronic properties, steric hindrance, and solubility, thereby affecting the characteristics of its metal complexes.

Oxidation Reactions of Methyl Groups to Dicarbaldehydes and Carboxylic Acids

The oxidation of the methyl groups at the 2 and 9 positions is a key functionalization strategy, providing entry into a wide range of derivatives.

The synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde is commonly achieved through the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) with selenium dioxide (SeO₂) in a solvent like dioxane. scirp.orgresearchgate.netasianpubs.org This reaction provides the dialdehyde in good yields. asianpubs.org

Further oxidation of the dicarbaldehyde or direct oxidation of the dimethyl precursor can yield 1,10-phenanthroline-2,9-dicarboxylic acid . A two-step procedure involves the initial oxidation to the dialdehyde with SeO₂, followed by further oxidation with nitric acid (HNO₃) to afford the dicarboxylic acid. researchgate.net An alternative one-pot oxidation of neocuproine to the dicarboxylic acid can be achieved using sodium chlorite (B76162) (NaClO₂) in water under reflux conditions. nih.gov

Starting MaterialOxidizing AgentProductReference
2,9-Dimethyl-1,10-phenanthrolineSelenium dioxide (SeO₂)1,10-Phenanthroline-2,9-dicarbaldehyde scirp.orgresearchgate.netasianpubs.org
1,10-Phenanthroline-2,9-dicarbaldehydeNitric acid (HNO₃)1,10-Phenanthroline-2,9-dicarboxylic acid researchgate.net
2,9-Dimethyl-1,10-phenanthrolineSodium chlorite (NaClO₂)1,10-Phenanthroline-2,9-dicarboxylic acid nih.gov

Introduction of Diverse Substituents for Ligand Property Modulation

The introduction of various substituents onto the phenanthroline ring system allows for the modulation of the ligand's steric and electronic properties. nih.gov These modifications, in turn, influence the photophysical, structural, and electrochemical properties of the resulting metal complexes. nih.govcmu.edu

For example, the synthesis of 2,9-disubstituted-1,10-phenanthrolines with varying steric bulk affects the coordination geometry and rigidity of copper(I) complexes. cmu.edu Increasing the steric bulk of the substituents at the 2 and 9 positions can lead to a more rigid coordination environment, which impacts the redox potentials and excited-state lifetimes of the complexes. cmu.edu

Functionalization is not limited to the 2 and 9 positions. The synthesis of 5-nitro and 5-bromo-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes has been reported, demonstrating that the core can be modified at other positions as well. researchgate.net These substituted dialdehydes can then be used to create a variety of Schiff base derivatives. researchgate.net The introduction of such substituents directly influences the electronic nature of the phenanthroline system. Mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline with tridentate 3N primary ligands have also been synthesized, where the nature of the primary ligand influences DNA binding and cytotoxicity. nih.gov

Hydrate (B1144303) and Hemi-hydrate Formation and Stability Research

2,9-Dimethyl-1,10-phenanthroline is known to crystallize in hydrated forms, most notably as a hemihydrate and a monohydrate. nih.govwikipedia.org The presence of water molecules in the crystal lattice can influence the compound's physical properties and stability.

Research has shown that 2,9-dimethyl-1,10-phenanthroline readily forms a hemihydrate (C₁₄H₁₂N₂·0.5H₂O). researchgate.netmarquette.edu The crystal structure of the hemihydrate reveals that pairs of dimethylphenanthroline molecules are bridged by water molecules. researchgate.netmarquette.edu These water molecules are hydrogen-bonded to one of the nitrogen atoms in each phenanthroline molecule. researchgate.netmarquette.edu The formation of these hydrated structures is attributed to the lack of hydrogen-bond donor groups on the phenanthroline molecule itself, making it prone to incorporating water into its crystal lattice. researchgate.net

Green Chemistry Approaches in Synthetic Design for 2,9-Dimethyl-1,10-phenanthroline

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2,9-dimethyl-1,10-phenanthroline and its derivatives to mitigate environmental impact and enhance efficiency. These approaches focus on the use of less hazardous chemicals, alternative energy sources, and solvent-free or more environmentally friendly solvent systems.

One of the prominent green techniques employed is microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. sciforum.netiucr.org For instance, the synthesis of 1,10-phenanthroline-2,9-dicarboxaldehyde from 2,9-dimethyl-1,10-phenanthroline hemihydrate, a key intermediate, has been shown to proceed in just 10 minutes under microwave conditions, a substantial reduction from the 4 hours required with traditional refluxing. researchgate.net While the yield in this specific case was comparable to the traditional method, the drastic reduction in time highlights the efficiency of microwave assistance. researchgate.net The benefits of MAOS extend to various derivatives, with studies on other heterocyclic systems demonstrating improved yields and reduced reaction times. sciforum.netiucr.org

Another key green chemistry strategy is the development of solvent-free and catalyst-free reaction conditions . These methods are highly desirable as they reduce waste and the use of potentially toxic and volatile organic solvents. Research has demonstrated the successful one-pot synthesis of new 1,10-phenanthroline derivatives through a Hantzsch-type reaction under solvent- and catalyst-free conditions using microwave irradiation. This approach not only aligns with green chemistry principles by eliminating solvents and catalysts but also offers advantages such as shorter reaction times, high yields, and simpler work-up procedures. beilstein-journals.org

Furthermore, the development of novel catalytic systems that are more environmentally friendly is a cornerstone of green synthetic design. While traditional methods for phenanthroline synthesis often relied on harsh acid catalysts, newer approaches are exploring milder and more recyclable options.

The following table provides a comparative overview of different green synthetic approaches for phenanthroline derivatives, highlighting the advantages over conventional methods.

MethodKey FeaturesReactants/CatalystSolventReaction TimeYieldRef
Microwave-Assisted Synthesis Rapid heating, reduced reaction time2,9-dimethyl-1,10-phenanthroline hemihydrate, SeO₂Dioxane10 minNot specified, but comparable to conventional researchgate.net
Solvent- and Catalyst-Free MW One-pot, four-component reaction8-hydroxyquinoline, aromatic aldehyde, acetoacetanilide, NH₄OAcNoneNot specifiedHigh beilstein-journals.org
Conventional Synthesis (for comparison) Long reaction time2,9-dimethyl-1,10-phenanthroline hemihydrate, SeO₂Dioxane4 hoursNot specified researchgate.net

Methodological Considerations for Scalable Synthesis in Research

Transitioning a synthetic route from a laboratory-scale experiment to a larger-scale production for extensive research or potential commercial use presents a unique set of challenges. For 2,9-dimethyl-1,10-phenanthroline, these considerations are critical to ensure a cost-effective, safe, and efficient process that delivers a product of high purity.

A primary consideration is the choice of synthetic route . While traditional methods like the Skraup reaction can produce neocuproine, they are often not ideal for scaling up due to safety concerns (e.g., use of arsenic) and low yields. wikipedia.org An alternative, higher-yield synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde (B89634) diacetate; however, this method is noted to be less economical, a significant factor in large-scale production. wikipedia.org A one-step synthesis method for a derivative, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, has been patented, which boasts mild reaction conditions and the absence of polluting materials, making it a more attractive option for scale-up. This method, however, reports a modest yield of 14-20%.

Process optimization is another crucial aspect. This involves systematically varying reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while minimizing energy consumption and by-product formation. For large-scale synthesis, even small improvements in yield can translate to significant cost savings.

Cost of starting materials and reagents is a paramount consideration in scalable synthesis. The economic viability of a large-scale process is heavily dependent on the cost of raw materials. The less economical nature of the higher-yielding o-phenylenediamine route for neocuproine is a case in point. wikipedia.org A thorough cost analysis of different synthetic routes is necessary to identify the most financially sustainable option for large-scale production.

Finally, process safety and waste management are non-negotiable aspects of scalable synthesis. Conducting a thorough hazard analysis of all chemicals and reaction steps is crucial to ensure a safe operating procedure. Furthermore, developing a robust waste management plan to handle and dispose of any by-products and waste streams in an environmentally responsible manner is a key requirement for any modern, large-scale chemical synthesis.

The table below outlines some key considerations for the scalable synthesis of 2,9-dimethyl-1,10-phenanthroline.

ConsiderationKey FactorsChallengesPotential Solutions
Route Selection Yield, cost of starting materials, safety, number of stepsLow yields and hazardous reagents in traditional methods.Development of one-pot or multi-component reactions; use of less toxic and more abundant starting materials.
Process Optimization Temperature, pressure, reaction time, catalyst loadingIdentifying optimal conditions that balance yield, throughput, and energy consumption.Design of Experiments (DoE) to systematically explore reaction parameters.
Purification Purity requirements, cost and time of purification methodColumn chromatography is not ideal for large scale.Development of scalable crystallization, precipitation, or extraction methods.
Cost Analysis Raw material costs, reagent costs, energy consumption, waste disposalBalancing the cost of a higher-yielding but more expensive route versus a lower-yielding but cheaper route.Techno-economic analysis of different synthetic pathways.
Safety and Waste Hazardous reagents, exothermic reactions, waste streamsEnsuring safe handling of chemicals and minimizing environmental impact.Thorough hazard analysis, implementation of robust safety protocols, and development of a comprehensive waste management plan.

Coordination Chemistry of 2,9 Dimethyl 1,10 Phenanthroline Hydrate

Ligand Design Principles and Steric Influence of Methyl Groups

The coordination properties of 1,10-phenanthroline (B135089) and its derivatives are significantly influenced by the nature and position of substituents on the phenanthroline backbone. The introduction of methyl groups at the 2 and 9 positions, adjacent to the nitrogen donor atoms, creates substantial steric hindrance. This steric bulk is a key principle in its design, dictating the geometry and stability of the resulting metal complexes.

Unlike the flat, unsubstituted 1,10-phenanthroline which can readily form complexes with various coordination numbers, the methyl groups of neocuproine (B1678164) prevent the formation of planar complexes. This steric clash forces a distorted, often tetrahedral, geometry upon the metal center. nih.govcmu.edu This effect is particularly pronounced in complexes with ions that would typically favor higher coordination numbers or planar geometries. For instance, in iridium complexes, the Ir—N(phenanthroline) bond lengths are elongated to approximately 2.21 Å when using 2,9-dimethyl-1,10-phenanthroline, indicating a significant steric effect compared to the unsubstituted ligand. iucr.org This steric constraint can also influence the reactivity and properties of the complex, making neocuproine a highly effective ligand in specific catalytic applications, such as the palladium-catalyzed aerobic oxidation of alcohols. researchgate.net

Complexation Dynamics with Transition Metal Ions

Neocuproine forms complexes with a wide range of transition metal ions, with its steric profile playing a crucial role in the resulting coordination architectures. The dynamics of complexation, including the stability and structure of the formed species, are heavily dependent on the preferred coordination geometry and oxidation state of the metal ion.

The chemistry of neocuproine with copper is particularly notable. The steric hindrance from the methyl groups preferentially stabilizes the +1 oxidation state of copper. Copper(I) (d¹⁰) readily forms four-coordinate, tetrahedral complexes, a geometry that perfectly accommodates the bulky neocuproine ligands. In contrast, Copper(II) (d⁹) often prefers square-planar or five/six-coordinate geometries, which are sterically disfavored by neocuproine. This leads to the [Cu(neocuproine)₂]²⁺ complex adopting a distorted, non-planar geometry. nih.govdoi.org

The synthesis of copper-neocuproine complexes typically involves the reaction of a copper salt with the ligand in a suitable solvent.

Copper(I) Complexes : A common method involves the reduction of a Cu(II) salt in the presence of the neocuproine ligand. Alternatively, a stable Cu(I) source, such as [Cu(CH₃CN)₄]PF₆, can be reacted directly with two equivalents of the ligand in a solvent like acetonitrile (B52724) or dichloromethane. cmu.edu The resulting [Cu(neocuproine)₂]⁺ cation precipitates as a salt with the corresponding anion. cmu.edu Another approach is the direct synthesis from copper powder, which is dissolved in a solution containing neocuproine and other reagents under heating. nih.gov

Copper(II) Complexes : These are generally synthesized by directly reacting a Cu(II) salt, like CuCl₂ or Cu(NO₃)₂, with neocuproine in an aqueous or alcoholic solution. nih.govnih.gov The stoichiometry can be controlled to produce complexes with one or two neocuproine ligands, often with other co-ligands (like water, halides, or carboxylates) completing the coordination sphere. nih.govnih.gov For example, reacting CuCl₂·2H₂O with neocuproine and 4-hydroxypyridine-2,6-dicarboxylic acid yields the complex [Cu(C₇H₃NO₅)(C₁₄H₁₂N₂)]·3H₂O. nih.gov

For Copper(I) complexes like [Cu(dmp)₂]⁺ (where dmp is 2,9-dimethyl-1,10-phenanthroline), the geometry is typically a distorted tetrahedron. nih.gov The Cu-N bond distances generally fall in the range of 2.03 to 2.08 Å. nih.gov The dihedral angle between the two phenanthroline planes is a key parameter describing the degree of distortion from a perfect tetrahedral geometry. nih.gov

For Copper(II) complexes , the coordination geometry is more varied. Monomeric complexes such as [Cu(H₂O)(5-Cl-Sal)(Neo)] adopt a deformed square pyramidal geometry. nih.gov Dimeric and other polynuclear structures are also observed. nih.gov Spectroscopic techniques like UV-Vis and EPR are also crucial, especially for characterizing species in solution and complementing the solid-state structural data. nih.govmdpi.com

Selected Structural Data for Copper-Neocuproine Complexes
ComplexOxidation StateGeometryCu-N Bond Lengths (Å)Cu-O Bond Lengths (Å)Reference
[Cu(dmp)₂]⁺ in [Cu(dmp)₂]₂[Fe(CN)₅NO]Cu(I)Distorted Tetrahedral2.034(3) - 2.079(3)N/A nih.gov
[Cu(H₂O)(5-Cl-Sal)(Neo)]Cu(II)Deformed Square Pyramid2.023(2) (basal), 2.295(2) (axial)1.899(2) - 1.973(2) nih.gov
[Cu(C₇H₃NO₅)(C₁₄H₁₂N₂)]Cu(II)Distorted Square PyramidN3-Cu1: ~1.69, N1-Cu1: ~1.69O5-Cu1: ~1.59, O1-Cu1: ~1.59 nih.gov

The redox couple [Cu(neocuproine)₂]²⁺/[Cu(neocuproine)₂]⁺ is central to the utility of this ligand. The steric hindrance provided by the methyl groups makes the tetrahedral Cu(I) complex particularly stable. This results in a relatively low redox potential for the Cu(II)/Cu(I) couple, making the [Cu(neocuproine)₂]²⁺ complex a moderately strong oxidizing agent.

This property is famously exploited in the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay, where the reduction of the blue [Cu(neocuproine)₂]²⁺ complex to the yellow [Cu(neocuproine)₂]⁺ complex by an antioxidant is monitored spectrophotometrically. researchgate.net Cyclic voltammetry studies of Cu(I) complexes show that bulky groups at the 2,9-positions significantly affect the redox potential of the Cu(II)/Cu(I) couple. doi.org The interaction of copper-neocuproine complexes can also lead to the generation of reactive oxygen species through redox cycling. nih.gov

Electrochemical Data for Copper Complexes
ComplexSolventE₁/₂ (V vs. Ag/AgCl)Redox CoupleReference
[Cu(dpp)₂]⁺CH₂Cl₂+0.60Cu(II)/Cu(I) doi.org
[Cu(dnp)₂]⁺CH₂Cl₂+0.74Cu(II)/Cu(I) doi.org
*dpp = 2,9-diphenyl-1,10-phenanthroline; dnp = 2,9-dinaphthyl-1,10-phenanthroline. Data for related bulky phenanthroline ligands illustrate the electronic effect of substituents.

2,9-Dimethyl-1,10-phenanthroline also forms complexes with both iron(II) and iron(III). The steric hindrance of the methyl groups plays a significant role here as well. While the unsubstituted 1,10-phenanthroline readily forms the stable, octahedral tris-chelate complex [Fe(phen)₃]²⁺ (ferroin), the formation of an analogous [Fe(neocuproine)₃]²⁺ complex is sterically hindered. wikipedia.org

Instead, neocuproine can form bis-chelate complexes with iron. acs.org A family of M(neocuproine)₂ⁿ⁺ complexes (where M = Fe or Co) has been synthesized and studied, revealing that the neocuproine ligand can be redox-active, participating in electron transfer processes. acs.org

The synthesis of iron(III) complexes with neocuproine has also been reported. Reaction of FeCl₃ with 2,9-dimethyl-1,10-phenanthroline in a 1:1 molar ratio in the presence of hydrochloric acid yields the complex ion [methylphenH][FeCl₄]. nih.gov In this case, the phenanthroline ligand is protonated and acts as a counter-ion to the tetrachloroferrate(III) anion, rather than directly coordinating to the Fe(III) center in a chelated fashion. nih.gov Stability studies showed that alkyl substituents on the phenanthroline ligand impact metal binding, with more substituted ligands potentially exhibiting stronger binding. nih.gov Heterometallic complexes containing both copper and iron, such as the ionic complex [Cu(dmp)₂]₂[Fe(CN)₅NO], have also been synthesized, where the neocuproine is coordinated to the copper(I) center. nih.gov

Zinc(II) Complexation and Structural Studies

The complexation of Zinc(II) with 2,9-dimethyl-1,10-phenanthroline (neocuproine) has been a subject of interest, particularly for creating molecular probes to study biological systems. nih.gov In one study, the complex Zn(II)2,9-dimethyl-1,10-phenanthroline, was identified as a stimulator of vascular endothelial cell proliferation. nih.gov

The synthesis of this and similar complexes typically involves dissolving the metal salt and the ligand in a stoichiometric 1:1 ratio in a suitable solvent, allowing the complex to crystallize. nih.gov While detailed structural analysis of this specific zinc complex is not extensively covered in the provided research, the studies confirm its formation and utility as a stable compound in biological assays. nih.govnih.gov The research highlights that the biological activity observed is specific to the zinc complex, as the ligand alone or combined with most other metals did not produce the same effect, suggesting the unique coordination environment of the Zn(II) ion is key to its function. nih.govnih.gov

Palladium(II) and Platinum(II) Complex Synthesis and Characterization

The synthesis of palladium(II) and platinum(II) complexes with phenanthroline derivatives is significant due to their potential applications in catalysis and medicine. researchgate.netnih.gov

Palladium(II) Complexes: The synthesis of palladium(II) complexes containing 1,10-phenanthroline ligands often starts with a precursor like Pd(phen)Cl₂. nih.gov For instance, the complex [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ was synthesized by reacting Pd(phen)Cl₂ with silver triflate (Ag(O₃SCF₃)) in acetonitrile. nih.gov This reaction provides an excellent source of the Pd(phen)²⁺ moiety for further reactions in organic solvents. nih.gov Another approach involves creating tetradentate ligands derived from 2,9-dimethyl-1,10-phenanthroline, which are then reacted with palladium salts to form complexes like [Pd(L)]Cl₂. nih.gov These complexes have been characterized using elemental analysis, IR, and ¹H NMR spectroscopy. nih.gov

Platinum(II) Complexes: The synthesis of platinum(II) complexes with 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be challenging due to the product's poor solubility. wku.edu A typical synthesis involves reacting potassium tetrachloroplatinate (K₂PtCl₄) with neocuproine. wku.edu One method describes dissolving K₂PtCl₄ in water, adding DMSO, and then reacting the resulting intermediate with neocuproine. wku.edu Researchers have explored various synthetic pathways to improve solubility and reactivity, experimenting with different solvents like DMF and reagents such as silver oxalate, but achieving a water-soluble product remains a challenge. wku.edu

Table 1: Summary of Synthetic Approaches for Pd(II) and Pt(II) Complexes

Metal Ion Precursor Reagents Solvent Product Characterization Ref
Pd(II) Pd(phen)Cl₂ Ag(O₃SCF₃) Acetonitrile [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ IR, ¹H NMR, X-ray nih.gov
Pd(II) Pd(II) salt N,N'-dialkyl-1,10-phenanthroline-2,9-dimathanamine Not specified [Pd(L)]Cl₂ Elemental Analysis, IR, ¹H NMR nih.gov

| Pt(II) | K₂PtCl₄ | 2,9-dimethyl-1,10-phenanthroline (neocuproine) | Water, DMSO | Platinum (II) Neocuproine Dichloride | NMR | wku.edu |

Cobalt(II) Complex Systems and Their Structural Analysis

Cobalt(II) forms a variety of complexes with 2,9-dimethyl-1,10-phenanthroline (dmphen), exhibiting different coordination geometries and structural features.

In the complex [Co(C₇H₅O₃)₂(C₁₄H₁₂N₂)], the Co(II) ion is five-coordinated in a distorted trigonal-bipyramidal geometry. nih.gov It binds to two nitrogen atoms from the dmphen ligand and three oxygen atoms from two 2-hydroxybenzoate anions. nih.gov One 2-hydroxybenzoate anion is monodentate, while the other is bidentate, leading to different Co—O bond lengths. nih.gov

Another example is [Co(HCO₂)₂(C₁₄H₁₂N₂)(H₂O)]·H₂O, where the Co(II) ion has a distorted octahedral coordination. nih.gov The coordination sphere consists of two nitrogen atoms from the dmphen ligand and four oxygen atoms from a chelating formate (B1220265) anion, a monodentate formate anion, and an aqua ligand. nih.gov The crystal structure is further organized into layers through O—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov

Table 2: Selected Structural Data for Cobalt(II)-dmphen Complexes

Complex Geometry Coordination Atoms Key Bond Lengths (Å) Ref
[Co(C₇H₅O₃)₂(C₁₄H₁₂N₂)] Distorted Trigonal Bipyramidal CoO₃N₂ Co—O (monodentate): 1.9804, Co—O (bidentate): 2.1359 & 2.1981 nih.gov

The crystal structure of these complexes is often stabilized by aromatic π–π stacking interactions between the phenanthroline rings. researchgate.net

Mercury(II) Complexation and Mechanistic Research

Complexes of Mercury(II) with 2,9-dimethyl-1,10-phenanthroline have been synthesized and characterized, with some research focusing on novel synthesis methods like sonochemistry. researchgate.net Microstructured crystalline complexes of [HgI₂(C₁₄H₁₂N₂)] and [HgBr₂(C₁₄H₁₂N₂)] were successfully prepared by reacting mercury acetate, 2,9-dimethyl-1,10-phenanthroline, and either KI or KBr in methanol (B129727) under ultrasonic irradiation. researchgate.net This sonochemical method offers an alternative to traditional synthesis routes. The resulting complexes were characterized using techniques such as IR spectroscopy and X-ray diffraction (XRD) analysis. researchgate.net The research on mercury(II) complexation also extends to its biosorption, where 1,10-phenanthroline has been grafted onto materials to study the equilibrium biosorption of mercury(II). researchgate.net

Silver(I) Complexation and DNA Interaction Studies

Silver(I) complexes with 2,9-dimethyl-1,10-phenanthroline have been synthesized and studied for their potential biological applications, particularly their interaction with DNA. nih.gov The complex Ag(2,9-dimethyl-1,10-phenanthroline)₂·H₂O has been characterized by spectroscopic and physicochemical methods. nih.gov

Investigations into its binding with calf thymus DNA (CT-DNA) have been performed using multiple techniques:

UV-Vis Absorption Studies : These studies revealed a binding constant (K_b) of 5.3 ± 0.2 × 10⁴ M⁻¹, indicating a significant interaction between the complex and DNA. nih.gov

Fluorimetric Studies : The thermodynamic parameters (enthalpy and entropy) of the reaction suggested that hydrophobic forces play a role in the interaction. nih.gov

Circular Dichroism (CD) Spectroscopy : The CD spectrum showed that the silver(I) complex induces a structural transition in CT-DNA from the B-form to the A-form. nih.gov

Viscosity and Gel Electrophoresis : These experiments demonstrated that the complex can cleave supercoiled plasmid DNA. nih.gov

Collectively, these results suggest that the silver(I) complex interacts with DNA through a partial intercalative binding mode. nih.gov The ability of such complexes to bind and cleave DNA highlights their potential in the development of new therapeutic agents. nih.govd-nb.info

Lead(II) Complexation and Holo/Hemidirected Geometries

The coordination chemistry of lead(II) is heavily influenced by the stereochemical activity of its 6s² lone pair of electrons, which can lead to different coordination geometries. znaturforsch.com This is particularly evident in its complexes with 2,9-dimethyl-1,10-phenanthroline (dmphen). researchgate.netznaturforsch.com Two main geometries are observed: holodirected, where ligands are distributed around the entire metal center, and hemidirected, where ligands occupy only part of the coordination sphere, leaving a gap for the lone pair. znaturforsch.com

The 1:1 complex, [Pb(dmphen)(NO₃)₂], is polymeric and features an unsymmetrical eight-coordinate Pb atom with a holodirected geometry. znaturforsch.comresearchgate.net In contrast, the 1:2 complex, [Pb(dmphen)₂(ClO₄)₂], is monomeric and also has an unsymmetrical eight-coordinate Pb atom, but with a hemidirected geometry. znaturforsch.comresearchgate.net

Table 3: Geometry of Lead(II)-dmphen Complexes

Complex Stoichiometry (Pb:dmphen) Structure Coordination Number Geometry Ref
[Pb(dmphen)(NO₃)₂] 1:1 Polymeric 8 Holodirected znaturforsch.comresearchgate.net

The difference in geometry is striking because most lead(II) complexes with the parent 1,10-phenanthroline ligand exhibit hemidirected structures. znaturforsch.com The holodirected arrangement in the [Pb(dmphen)(NO₃)₂] complex is possibly due to the steric repulsion caused by the methyl groups in the 2 and 9 positions of the dmphen ligand. znaturforsch.com These complexes have been characterized by elemental analysis, IR, and various NMR techniques (¹H, ¹³C, and ²⁰⁷Pb), with their structures confirmed by X-ray crystallography. researchgate.net

Rare Earth Element (Lanthanide/Actinide) Complexation Strategies

The complexation of lanthanides (Ln) and actinides (An) with derivatives of 1,10-phenanthroline is a significant area of research, driven by the need for efficient separation methods in nuclear fuel reprocessing. nih.govnih.gov Ligands based on the 1,10-phenanthroline scaffold are designed to selectively bind these f-block elements.

One strategy involves using 1,10-phenanthroline-2,9-dicarboxamide (B1246272) ligands. nih.gov Theoretical studies predicted, and experiments later validated, that these ligands show selectivity for trivalent actinides like Americium(III) over trivalent lanthanides like Europium(III). nih.gov This selectivity arises from a concept termed "intra-ligand synergism," where a hard oxygen donor atom preferentially binds to An(III) in the presence of a soft nitrogen donor from the phenanthroline core. nih.gov By modifying the amide groups, a separation factor of up to 51 for Am(III) over Eu(III) was achieved. nih.gov

Solvent extraction studies with 1,10-phenanthroline-2,9-diamides have revealed two competing extraction mechanisms for lanthanides from nitric acid solutions. nih.gov

Neutral Complexes : Lighter lanthanides tend to form neutral complexes of the type LLn(NO₃)₃.

Tight Ion Pairs : Heavier lanthanides are extracted primarily as tight ion pairs, such as {[LLn(NO₃)₂H₂O]⁺(NO₃)⁻}. nih.gov

This difference in complexation behavior across the lanthanide series is attributed to the decrease in ionic radii and the subsequent change in the coordination number for the heavier elements. nih.gov The synthesis of these lanthanide complexes often involves adding a solution of the lanthanide nitrate (B79036) to the ligand in a suitable solvent mixture like chloroform (B151607) and acetonitrile. nih.gov Furthermore, research into 4,7-oxygenated 1,10-phenanthroline-2,9-diamides has shown that these ligands adopt a dihydroxy tautomeric form upon coordination with lanthanide nitrates. rsc.org

Crystal Engineering and Supramolecular Assembly of Coordination Complexes

The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design and construct novel solid-state architectures. In the context of 2,9-dimethyl-1,10-phenanthroline (dmphen) coordination complexes, non-covalent forces such as hydrogen bonding and π-π stacking play a pivotal role in dictating the final supramolecular assembly. These interactions govern the packing of individual complex molecules, leading to the formation of diverse and intricate multi-dimensional networks. The steric hindrance from the methyl groups at the 2 and 9 positions significantly influences the geometry of the resulting complexes and, consequently, their packing arrangements.

Role of Hydrogen Bonding and Pi-Stacking Interactions

The hydrate (B1144303) form of 2,9-dimethyl-1,10-phenanthroline itself provides a clear example of hydrogen bonding. In the hemihydrate crystal structure, pairs of dmphen molecules are bridged by water molecules. researchgate.netmarquette.edu These water molecules are situated on a twofold axis and form hydrogen bonds with one of the nitrogen atoms on each of the two phenanthroline molecules. researchgate.netmarquette.edu However, these hydrogen bonds are noted to be relatively long and not perfectly linear, a likely consequence of the steric constraints imposed by the parallel arrangement of the dmphen molecules. researchgate.netmarquette.edu

In coordination complexes, hydrogen bonds can form between the ligands, solvent molecules of crystallization, or counter-ions and the dmphen ligand or other ligands in the coordination sphere. For instance, in certain nickel(II) complexes, intermolecular C-H···Cl hydrogen bonds link complex cations and anions, contributing to the formation of a three-dimensional framework. nih.gov

Pi-stacking interactions are another dominant force in the crystal packing of dmphen complexes. The planar, aromatic nature of the phenanthroline ring system facilitates face-to-face π-π stacking. These interactions are common between adjacent dmphen ligands of neighboring complex units, leading to the formation of one-dimensional chains or more complex networks. researchgate.net For example, in dichlorido(2,9-dimethyl-1,10-phenanthroline-κN,N′)copper(II), intermolecular π-π stacking occurs between adjacent phenanthroline ligands with a centroid-centroid distance of 3.733 Å, resulting in a supramolecular network structure. researchgate.net Similarly, in a diiodidocadmium(II) complex, inversion-related molecules interact along the c-axis via π-π stacking between the phenanthroline rings, with centroid-centroid distances of 3.707 (9) and 3.597 (10) Å. nih.gov The strength and geometry of these interactions are influenced by factors such as the nature of the metal ion and the presence of other ligands. researchgate.net While significant in many structures, there are cases where, despite the presence of multiple aromatic rings, significant intermolecular π-π contacts are absent due to the specific packing arrangement. nih.gov

Table 1: Hydrogen Bond Parameters in 2,9-Dimethyl-1,10-phenanthroline Hemihydrate

Donor-H···Acceptor O-H Distance (Å) H···N Distance (Å) O···N Distance (Å) O-H···N Angle (°) Reference
O-H···N 1.06 (4) 2.03 (4) 3.020 (3) 154 (3) researchgate.netmarquette.edu

This interactive table summarizes key hydrogen bonding data.

Table 2: Pi-Stacking Interaction Parameters in dmphen Complexes

Complex Interacting Rings Centroid-Centroid Distance (Å) Reference
[CuCl₂(C₁₄H₁₂N₂)] phen···phen 3.733 researchgate.net
[CdI₂(C₁₄H₁₂N₂)] pyridyl···phenyl 3.707 (9) nih.gov
[CdI₂(C₁₄H₁₂N₂)] phenyl···phenyl 3.597 (10) nih.gov
[Pb(dmphen)(NO₃)₂]n dmphen···dmphen 3.325 researchgate.net

This interactive table presents examples of π-π stacking distances in various dmphen coordination complexes.

Self-assembly Processes in Solution and Solid State

The formation of ordered supramolecular structures from dmphen coordination complexes is a result of self-assembly processes, which can be observed in both solution and the solid state. This process is driven by the thermodynamic quest for the most stable arrangement, guided by the aforementioned non-covalent interactions.

In solution, the coordination of dmphen to a metal ion is the initial step of the assembly. The properties of the solvent and the nature of the counter-anions can significantly influence the structure of the resulting complexes and their subsequent aggregation. acs.org The preorganized nature of ligands like dmphen, where the binding sites are already in a favorable conformation for metal chelation, facilitates the formation of stable complexes in solution. uncw.edu The specific geometry and electronic properties of the primary coordination complex dictate how it will interact with other identical or different units to form larger assemblies.

In the solid state, these pre-formed or forming complexes organize into a crystalline lattice. This crystallization process is a prime example of solid-state self-assembly. The final architecture is a direct consequence of the cumulative effect of all intermolecular forces. For example, the combination of π-π stacking and hydrogen bonding can lead to the formation of infinite one-dimensional ladders or two-dimensional networks. nih.govresearchgate.net In a lead(II) nitrate complex with dmphen, the individual [Pb(dmphen)(NO₃)₂] units self-assemble into a polymeric structure. researchgate.net This assembly is stabilized by both coordinative bonds and π-π stacking interactions between the dmphen ligands of adjacent units, demonstrating how covalent and non-covalent forces cooperate to build extended structures. researchgate.net The synthesis method, such as hydrothermal techniques or slow diffusion, can also play a crucial role in the kinetic and thermodynamic control of the self-assembly process, sometimes yielding different crystalline forms or polymorphs. researchgate.net


Spectroscopic and Structural Characterization Methodologies for 2,9 Dimethyl 1,10 Phenanthroline Hydrate and Its Complexes

X-ray Diffraction Methodologies for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. For 2,9-dimethyl-1,10-phenanthroline (neocuproine) and its derivatives, this technique reveals critical information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govresearchgate.net

The structure of 2,9-dimethyl-1,10-phenanthroline hemihydrate has been determined to be in the tetragonal crystal system with the space group I4(1/a). researchgate.netmarquette.edu In this structure, pairs of neocuproine (B1678164) molecules are bridged by water molecules via hydrogen bonds to the nitrogen atoms. researchgate.netmarquette.edu These hydrogen bonds are noted to be long and not perfectly linear. researchgate.net The phenanthroline molecule itself is nearly planar, though the individual C6 rings exhibit a slight tilt relative to each other. marquette.edu

When neocuproine acts as a ligand in metal complexes, X-ray crystallography elucidates the coordination environment around the central metal ion. For instance, studies on ternary copper(II) complexes with neocuproine and salicylate (B1505791) ligands have revealed the formation of various crystal structures, including monomeric, dimeric, and dinuclear species. nih.govresearchgate.net In a monomeric complex, [Cu(H2O)(5-Cl-Sal)(Neo)], the copper center adopts a deformed square pyramidal geometry. nih.gov A dinuclear complex, [Cu2(μ-5-Cl-Sal)(5-Cl-HSal)2(Neo)2]·EtOH, shows one copper atom in a deformed square pyramidal environment and the other in a deformed square bipyramidal geometry. nih.gov These structures are often stabilized by intermolecular hydrogen bonds and π-π aromatic stacking interactions between the neocuproine ligands of adjacent molecules. nih.gov

Table 1: Selected Crystallographic Data for 2,9-Dimethyl-1,10-phenanthroline Hemihydrate and a Lead(II) Complex

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
2,9-Dimethyl-1,10-phenanthroline hemihydrateC14H12N2 · 0.5H2OTetragonalI4(1/a)a = 14.258(3) Å, c = 22.286(4) Å researchgate.netmarquette.edu
[Pb(dmphen)(NO3)2]nC14H12N2Pb(NO3)2MonoclinicP2(1)/ca = 9.125(3) Å, b = 9.451(3) Å, c = 18.251(6) Å, β = 100.01(1)° researchgate.net
[Pb(dmphen)2(ClO4)2]C28H24N4Pb(ClO4)2TriclinicP-1a = 9.511(2) Å, b = 11.542(3) Å, c = 14.501(4) Å, α = 104.11(1)°, β = 101.12(1)°, γ = 102.12(1)° researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For 2,9-dimethyl-1,10-phenanthroline hydrate (B1144303) and its complexes, ¹H and ¹³C NMR provide key information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netresearchgate.netnih.gov

The ¹H NMR spectrum of 2,9-dimethyl-1,10-phenanthroline is characterized by signals corresponding to the aromatic protons on the phenanthroline core and a distinct singlet for the methyl group protons. ichemical.commdpi.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons typically appear as a singlet around δ 2.97 ppm, while the aromatic protons resonate in the range of δ 7.51-8.14 ppm. ichemical.com

Upon coordination to a metal ion, such as in lead(II) complexes, the chemical shifts of the ligand's protons are altered. researchgate.netresearchgate.net For example, in the ¹H NMR spectrum of [Pb(dmphen)₂(ClO₄)₂] in DMSO, the methyl proton singlet shifts to δ 2.80 ppm, and the aromatic protons show distinct doublets and singlets between δ 7.65 and δ 9.40 ppm. researchgate.net This change in chemical shifts confirms the coordination of the ligand to the metal center. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary information. For the free ligand, characteristic signals for the methyl carbons and the various aromatic carbons are observed. researchgate.netresearchgate.net In a lead(II) complex, these signals also shift, reflecting the change in the electronic environment upon complexation. For instance, the methyl carbon in [Pb(dmphen)(NO₃)₂] appears at δ 25.04 ppm in the ¹³C NMR spectrum. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Neocuproine and a Lead(II) Complex in DMSO

CompoundNucleusChemical Shifts (ppm)Reference
[Pb(dmphen)(NO3)2]¹H NMR2.85 (s, 6H, CH₃), 7.70-7.85 (d, 2H), 8.00-8.15 (s, 2H), 9.25-9.45 (d, 2H) researchgate.net
¹³C NMR25.04 (CH₃), 123.71, 125.62, 126.84, 136.74, 158.44, 177.66 researchgate.net
[Pb(dmphen)2(ClO4)2]¹H NMR2.80 (s, 6H, CH₃), 7.65-7.80 (d, 2H), 7.95-8.10 (s, 2H), 9.20-9.40 (d, 2H) researchgate.net
¹³C NMR25.04 (CH₃), 123.75, 125.60, 126.80, 136.70, 158.46, 177.70 researchgate.net

For more complex systems, particularly those involving heavy metal ions, advanced NMR techniques are employed. ²⁰⁷Pb NMR spectroscopy has been successfully used to characterize lead(II) complexes of 2,9-dimethyl-1,10-phenanthroline. researchgate.netresearchgate.net The ²⁰⁷Pb chemical shift is highly sensitive to the coordination environment of the lead atom. For the holodirected [Pb(dmphen)(NO₃)₂] complex, a ²⁰⁷Pb NMR signal was observed at δ = 450.03 ppm, while the hemidirected [Pb(dmphen)₂(ClO₄)₂] complex showed a signal at δ = -390.50 ppm. researchgate.net This significant difference in chemical shifts directly reflects the different stereochemical activities of the lone pair of electrons on the Pb(II) ion in the two distinct coordination geometries. researchgate.net While less common, techniques like ¹⁵N NMR can also provide direct information about the nitrogen atoms involved in the coordination to the metal center. ipb.pt

Vibrational Spectroscopy (IR, Raman) for Ligand and Complex Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the vibrational modes of molecules. nih.govresearchgate.net These methods are effective for confirming the coordination of 2,9-dimethyl-1,10-phenanthroline to a metal ion by observing shifts in the characteristic vibrational bands of the ligand. researchgate.netacs.org

The IR spectrum of free neocuproine displays characteristic absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations of the aromatic rings. nih.govresearchgate.net Upon complexation, such as with lead(II) or mercury(II), these bands may shift in frequency. researchgate.netresearchgate.netresearchgate.net For example, in a lead nitrate (B79036) complex, the nitrate group shows a characteristic band around 1371 cm⁻¹, while a perchlorate (B79767) complex exhibits a strong band near 1100 cm⁻¹. researchgate.net The coordination of the phenanthroline nitrogen atoms to a metal is often confirmed by the appearance of new bands at lower frequencies, corresponding to the metal-nitrogen (M-N) bond vibration. researchgate.net

Raman spectroscopy provides complementary vibrational information. researchgate.netacs.org Differences between the Raman spectra of free neocuproine and its metal complexes, such as with copper, can be used to identify characteristic markers for complexation. researchgate.net Both IR and Raman spectroscopy are powerful for analyzing the structure of the ligand and how it is perturbed upon forming a complex, and can be supported by theoretical calculations to assign the observed vibrational modes. acs.org

Table 3: Key IR Absorption Bands (cm⁻¹) for Neocuproine Complexes

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
[Pb(dmphen)(NO3)2]ν(NO₃)~1371 researchgate.net
[Pb(dmphen)2(ClO4)2]ν(ClO₄)~1100 (very strong) researchgate.net
[HgI2(C14H12N2)]Hg-N470 researchgate.net

Electronic Absorption and Luminescence Spectroscopic Studies

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure. UV-Visible absorption and luminescence (fluorescence) spectroscopy are particularly valuable for studying neocuproine and its complexes. researchgate.netresearchgate.netriken.jp

The UV-Visible absorption spectrum of 2,9-dimethyl-1,10-phenanthroline (neocuproine) in solution typically shows intense absorption bands in the UV region. researchgate.netnih.gov These bands are generally assigned to π-π* electronic transitions within the aromatic phenanthroline ring system. nih.gov

Upon complexation with a metal ion, the electronic spectrum changes significantly. The original π-π* transitions of the ligand may undergo a bathochromic (red) or hypsochromic (blue) shift. researchgate.netnih.gov More importantly, new absorption bands can appear, often in the visible region. researchgate.netresearchgate.net

A well-known example is the complex of neocuproine with copper(I), [Cu(neocuproine)₂]⁺, which has a characteristic deep orange-red color. wikipedia.org This color arises from an intense absorption band in the visible region (~460 nm), which is attributed to a metal-to-ligand charge transfer (MLCT) transition. researchgate.net This transition involves the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The formation of this colored complex is highly selective for copper(I) and forms the basis of a classic spectrophotometric method for copper determination. wikipedia.orgresearchgate.net In complexes with other transition metals like copper(II), weaker d-d transitions, which are typically forbidden by selection rules but become partially allowed in a complex, may also be observed at longer wavelengths in the visible region. mdpi.comufs.ac.za

Table 4: UV-Visible Absorption Data for Neocuproine and a Copper(I) Complex

CompoundSolventλmax (nm)Transition TypeReference
NeocuproineVarious~260-270, ~290-310π-π* researchgate.net
[Cu(neocuproine)₂]⁺Various~460MLCT researchgate.net

Photophysical Property Investigations (e.g., Emission Maxima, Quantum Yields)

Copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline are known for their metal-to-ligand charge-transfer (MLCT) excited states. For instance, the [Cu(neocuproine)₂]⁺ complex exhibits a distinct deep orange-red color. The emission properties of such complexes are governed by processes like thermally activated delayed fluorescence (TADF), where the system can cycle between singlet and triplet excited states, influencing the emission lifetime and efficiency. For a related complex, [Cu(R₂phen)₂]⁺, a long-lived MLCT emission was observed at 599 nm with a quantum yield of 5.6%. nih.gov

Rhenium(I) complexes incorporating the 2,9-dimethyl-1,10-phenanthroline (neocuproine) ligand have also been synthesized and studied. A series of Re(I) mixed-ligand bis-diimine dicarbonyl complexes with the general formula [Re(NN1)(NNi)(CO)₂]OTf, where NN1 is neocuproine, demonstrate deep red to near-infrared (NIR) emission. These emissions, confirmed by TD-DFT calculations to be from a ³MLCT excited state, can reach up to 845 nm in both solution and solid states. acs.org

The photoluminescence of copper(II) complexes with mixed ligands, including a phenanthroline derivative, has been shown to produce cyan emissions with significant quantum yields in DMF solutions. spectrabase.com For example, a copper(II) complex with salicylic (B10762653) acid and a phenanthroline-based ligand exhibited a quantum yield of 30.75% in the solid state. spectrabase.com The emission characteristics are summarized in the table below.

Complex TypeEmission Maximum (λem)Quantum Yield (Φ)Solvent/StateReference
[Cu(R₂phen)₂]⁺ type599 nm5.6%Solution nih.gov
[Re(neocuproine)(NNi)(CO)₂]OTfup to 845 nmNot specifiedSolution & Solid acs.org
Cu(II) complex with salicylic acid and phenanthroline derivative473 nm30.75%Solid spectrabase.com

Charge-Transfer Complex Characterization

2,9-Dimethyl-1,10-phenanthroline (Me₂phen) readily forms charge-transfer (CT) complexes with various electron acceptors. These interactions have been studied using techniques such as elemental analysis, infrared (IR) and ¹H NMR spectroscopy, and photometric titrations. nih.govnih.gov

Studies have shown the formation of 1:1 charge-transfer complexes between Me₂phen and acceptors like chloranil (B122849) (Chl), picric acid (HPA), and chloranilic acid (H₂CA). nih.govnih.gov The resulting complexes were identified as [(Me₂phen)(Chl)], [(Me₂phenH)⁺(PA)⁻], and [(Me₂phenH)⁺(HCA)⁻]. nih.govnih.gov In the case of the complexes with picric and chloranilic acids, the charge-transfer interaction is accompanied by hydrogen bonding. nih.govnih.gov X-ray crystallography of the chloranilic acid complex revealed dimeric units of [Me₂phenH]₂[(HCA)₂], where the anions are linked by O–H···O hydrogen bonds, and the cations and anions are connected by strong N–H···O hydrogen bonds. nih.gov The formation constants (KC) of these complexes are dependent on the specific electron acceptor used. nih.govnih.gov

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Identification

Mass spectrometry is a fundamental tool for the molecular identification and structural elucidation of 2,9-dimethyl-1,10-phenanthroline and its complexes. Different ionization techniques provide specific insights into the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) has been used to obtain mass spectra of 2,9-dimethyl-1,10-phenanthroline hydrochloride and its N-oxide dihydrate derivative, confirming their molecular weights and fragmentation patterns. nih.govrhhz.net

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) was employed to characterize a binuclear nickel(II) chloride complex with 2,9-dimethyl-1,10-phenanthroline, aiding in the confirmation of its dimeric structure.

High-Resolution Mass Spectrometry (HRMS) , particularly with electrospray ionization (ESI), is widely used for characterizing metal complexes. researchgate.net ESI-MS has been utilized to identify mononuclear mixed ligand copper(II) complexes of the type Cu(L)(2,9-dmp)₂. researchgate.net HRMS provides high-accuracy mass measurements, which is essential for the untargeted analysis of complex samples to identify and tentatively annotate various compounds. spectrabase.com However, it is important to note that for some redox-prone metal complexes, such as certain Cu(II) species, ESI-MS may induce reduction of the metal center (e.g., Cu(II) to Cu(I)), which can complicate the interpretation of the spectra. acs.org

Thermal Analysis Techniques (TGA, DTA) for Complex Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are vital for assessing the thermal stability and decomposition pathways of 2,9-dimethyl-1,10-phenanthroline complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating physical or chemical changes.

These techniques provide information on:

The presence and loss of solvent molecules, such as water of hydration.

The temperature ranges of thermal stability for the complexes.

The decomposition patterns and the nature of the final residue.

For example, TGA and DTA have been used to study the thermal behavior of various metal complexes with ligands similar to phenanthroline. The analysis of a binuclear nickel(II) chloride complex with 2,9-dimethyl-1,10-phenanthroline also included thermogravimetric analysis to characterize its thermal properties.

Electrochemical Characterization Methods

Electrochemical methods are employed to probe the redox behavior of 2,9-dimethyl-1,10-phenanthroline and its metal complexes, providing insights into their electron transfer properties.

Cyclic voltammetry (CV) is a powerful technique for studying the redox properties of electroactive species. For complexes of 2,9-dimethyl-1,10-phenanthroline (neocuproine), CV is used to determine their redox potentials and to investigate the nature of their redox processes.

Studies on iron and cobalt complexes with neocuproine have utilized CV to investigate the redox non-innocence of the ligand, where the ligand itself participates in the redox reactions. researchgate.net A series of redox isomers of M(neocuproine)₂ⁿ⁺ were synthesized and characterized, with findings indicating ligand-based reduction events. researchgate.net In copper(II) complexes with mixed ligands including 2,9-dimethyl-1,10-phenanthroline, CV has been used to study their redox behavior. The electrochemical properties of Cu[dmp]₂⁺ (where dmp = 2,9-dimethyl-1,10-phenanthroline) have also been investigated, providing information on its oxidation and reduction potentials which are crucial for understanding its electrochemiluminescence. rhhz.netacs.org

Electrochemiluminescence (ECL) is a process where light is generated from species created at an electrode surface. The copper(I) complex with 2,9-dimethyl-1,10-phenanthroline, Cu(dmp)₂⁺, has been a subject of ECL studies. rhhz.netacs.org

ECL has been observed for Cu(dmp)₂⁺ in various solvent systems, including aqueous, non-aqueous, and mixed solutions, often using tri-n-propylamine as a coreactant. rhhz.netacs.org The ECL intensity peaks at a potential that corresponds to the oxidation of both the coreactant and the Cu(dmp)₂⁺ complex. rhhz.netacs.org The peak potential for maximum ECL emission is significantly more anodic (by about 500 mV) than the corresponding oxidative peak potentials. rhhz.netacs.org This suggests that the emission may originate from the formation of the *Cu(dmp)₂⁺ metal-to-ligand charge-transfer excited state or an excited-state product resulting from the oxidation of Cu(dmp)₂⁺. rhhz.netacs.org

The efficiency of ECL is solvent-dependent and correlates with photoluminescence efficiencies. rhhz.netacs.org Notably, the presence of a nonionic surfactant like Triton X-100 can lead to a significant increase in ECL efficiency (≥50-fold). rhhz.netacs.org

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems, including those involving metal complexes of 2,9-Dimethyl-1,10-phenanthroline hydrate (neocuproine hydrate). This method probes the impedance of a system over a range of frequencies, providing detailed insights into processes such as charge transfer, diffusion, and the formation of protective layers at electrode-electrolyte interfaces. youtube.comresearchgate.net

In the context of 2,9-Dimethyl-1,10-phenanthroline complexes, EIS is particularly valuable for characterizing their behavior in applications like corrosion inhibition and electrochemical sensing. researchgate.netresearchgate.net The analysis typically involves applying a small amplitude sinusoidal voltage signal at various frequencies and measuring the resulting current response. youtube.com The data is commonly visualized using Nyquist and Bode plots.

A Nyquist plot graphs the imaginary part of impedance (-Z") against the real part (Z'). palmsens.com For many electrochemical systems, the Nyquist plot displays a semicircle at high frequencies and may show a linear portion at low frequencies. The diameter of the semicircle is indicative of the charge-transfer resistance (Rct), a key parameter representing the resistance to corrosion or other electrochemical reactions at the surface. palmsens.comucla.edu A larger Rct value generally signifies better performance, for instance, in a corrosion inhibitor. researchgate.net

The Bode plot displays the logarithm of impedance magnitude (|Z|) and the phase angle shift (Φ) as a function of frequency. palmsens.com This representation clearly separates the impedance contributions at different frequencies and is useful for identifying the capacitive or resistive nature of the system.

Research on mercury-phenanthroline complexes, including those with the 2,9-dimethyl derivative, has utilized EIS to characterize the properties of modified electrodes. researchgate.net In such studies, EIS helps in understanding the changes in the electrode's surface properties upon modification, which is crucial for developing sensitive and efficient electrochemical sensors. researchgate.net The technique can quantify the increase in surface resistance or changes in capacitance, reflecting the binding of the complex to the electrode surface.

When 2,9-Dimethyl-1,10-phenanthroline and its complexes are studied for their role as corrosion inhibitors, EIS is used to evaluate the formation and integrity of a protective film on a metal's surface. The impedance spectra are often fitted to an equivalent electrical circuit model to quantify various electrochemical parameters. A common model is the Randles circuit, which includes the solution resistance (Rs), the charge-transfer resistance (Rct), and the double-layer capacitance (Cdl). researchgate.net The Cdl value provides information about the adsorption of inhibitor molecules onto the metal surface. A decrease in Cdl is often attributed to the formation of a thicker protective layer or a decrease in the local dielectric constant as the inhibitor displaces water molecules at the interface.

The table below summarizes typical parameters obtained from EIS analysis of systems involving phenanthroline-based inhibitors, illustrating how these values correlate with performance.

ParameterSymbolSignificanceTypical Trend with Inhibitor
Solution ResistanceR_sResistance of the electrolyte between the working and reference electrodes.Generally unaffected by the inhibitor.
Charge-Transfer ResistanceR_ctResistance to the electrochemical reaction at the metal-electrolyte interface.Increases significantly with inhibitor concentration, indicating effective inhibition.
Double-Layer CapacitanceC_dlCapacitance of the electrical double layer formed at the interface.Decreases with inhibitor concentration due to adsorption of the inhibitor film.
Inhibition Efficiencyη (%)Percentage reduction in corrosion rate due to the inhibitor.Calculated from R_ct values; increases with effective inhibitors.

This table is a representative example based on typical findings for organic corrosion inhibitors and is intended to illustrate the data derived from EIS studies.

The analysis of Nyquist plots for these systems often reveals a single, sometimes depressed, semicircle. researchgate.net The depression of the semicircle is attributed to frequency dispersion resulting from surface roughness or inhomogeneities, and a constant phase element (CPE) is often used in the equivalent circuit instead of an ideal capacitor to account for this behavior. researchgate.net By comparing the Rct values in the presence and absence of the inhibitor, the inhibition efficiency (η%) can be calculated, providing a quantitative measure of the complex's effectiveness.

Applications of 2,9 Dimethyl 1,10 Phenanthroline Hydrate in Specialized Research Fields

Catalysis Research and Reaction Mechanism Elucidation

In the realm of catalysis, 2,9-dimethyl-1,10-phenanthroline hydrate (B1144303) is instrumental in both the development of new catalytic systems and the elucidation of complex reaction mechanisms. Its complexes with various transition metals are particularly effective in homogeneous catalysis, while materials derived from it are finding applications in heterogeneous systems.

Metal complexes formed with the 2,9-dimethyl-1,10-phenanthroline ligand are soluble in reaction media, functioning as homogeneous catalysts. The steric bulk of the ligand is a defining characteristic, influencing the geometry, stability, and reactivity of the metal center. wikipedia.org This allows for fine-tuning of catalytic activity and selectivity in a variety of organic reactions, including oxidation, reduction, cross-coupling, and polymerization.

Complexes of 2,9-dimethyl-1,10-phenanthroline (neocuproine) have demonstrated significant efficacy in catalyzing oxidation reactions, particularly the oxidation of alcohols.

A notable example is the palladium-catalyzed aerobic oxidation of alcohols. Research has shown that a palladium complex, [(neocuproine)Pd(μ-OAc)]₂[OTf]₂, serves as an effective catalyst precursor for the selective oxidation of primary and secondary alcohols. fishersci.ca In a comparative study of different substituted phenanthroline ligands for the palladium-catalyzed aerobic oxidation of 2-hexanol, neocuproine (B1678164) was identified as being "by far the best ligand" among the series tested. researchgate.net

However, a challenge in these aerobic oxidations is the oxidative degradation of the neocuproine ligand, which can necessitate higher catalyst loadings. fishersci.ca Mechanistic studies suggest this degradation occurs via a radical autoxidation mechanism initiated by hydrogen atom abstraction from the ligand's methyl groups. fishersci.ca To counter this and improve catalyst lifetimes, several strategies have been developed. These include modifying the ligand to slow down hydrogen atom abstraction and adding sacrificial hydrogen atom donors to the reaction mixture. fishersci.ca Further investigations have revealed that adding benzylic hydroperoxides or styrene (B11656) can also lead to significant increases in turnover numbers (TON), enabling the selective aerobic oxidation of polyols with as little as 0.25 mol % of the palladium catalyst. fishersci.ca

Copper complexes of 2,9-dimethyl-1,10-phenanthroline have also been explored for the aerial oxidation of primary alcohols to their corresponding aldehydes. acs.org

LigandCatalyst SystemSubstrateKey FindingReference
2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Palladium(II) Acetate2-HexanolIdentified as the most effective ligand in a series for aerobic alcohol oxidation. researchgate.net
2,9-Dimethyl-1,10-phenanthroline (Neocuproine) [(neocuproine)Pd(μ-OAc)]₂[OTf]₂Alcohols, PolyolsEffective for selective aerobic oxidation; catalyst lifetime can be improved with additives. fishersci.ca

In the field of reduction reactions, complexes of 2,9-dimethyl-1,10-phenanthroline have been employed to create efficient catalytic systems. A significant application involves the use of hydrazine (B178648) hydrate as a reducing agent.

An in-situ method has been developed where a neocuproine-copper complex is formed, which acts as an ideal redox catalyst for generating diimine (HN=NH) through the oxidation of hydrazine hydrate. researchgate.net This system is then successfully applied to the reduction of alkynes. researchgate.net The process begins with the rapid reduction of a copper(II) source, like CuSO₄·5H₂O, by hydrazine hydrate in the presence of neocuproine to form a copper(I)-neocuproine complex. wikipedia.org This complex is the key catalytic species. wikipedia.org

This reduction method offers several advantages, including high efficiency and safety. researchgate.net It demonstrates a broad tolerance for various functional groups and adaptability to a wide range of substrates, including aromatic, heterocyclic, and aliphatic alkynes. wikipedia.orgresearchgate.net Notably, functional groups that are often sensitive under traditional catalytic hydrogenation conditions, such as nitro, benzyl, and sulfur-containing groups, are well-tolerated, allowing for the direct reduction of alkynes to the corresponding alkanes. researchgate.net

Catalyst SystemReducing AgentSubstrate TypeKey FeaturesReference
CuSO₄·5H₂O / NeocuproineHydrazine HydrateAlkynesIn situ catalyst formation, broad functional group tolerance, high efficiency, reduces sensitive substrates. wikipedia.orgresearchgate.net

The steric and electronic properties of 2,9-dimethyl-1,10-phenanthroline make it a compelling ligand for cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings are often dominated by phosphine (B1218219) ligands, nitrogen-based ligands also play a crucial role. libretexts.orgwikipedia.orgnih.govuwindsor.ca

A specific application of neocuproine has been demonstrated in a novel intramolecular cross-coupling reaction. Research has shown that a system promoted by neocuproine and potassium tert-butoxide (KOtBu) can facilitate the construction of biaryl C-C bonds. rsc.org This method allows for the coupling between a carbon-halide (C-X) bond and a carbon-hydrogen (C-H) bond to produce various fused polycyclic structures. rsc.org This type of reaction highlights the ability of the neocuproine ligand to support a catalytic cycle that enables challenging bond formations without the need for a transition metal catalyst explicitly added to the reaction, relying instead on the promoting effect of the ligand-base system.

Reaction TypePromoter SystemBond FormationApplicationReference
Intramolecular Cross-CouplingNeocuproine / KOtBuBiaryl C-C (from C-X and C-H)Synthesis of fused polycyclic compounds. rsc.org

In polymerization catalysis, the choice of ligand is critical for controlling the activity of the metal center and the properties of the resulting polymer. 2,9-dimethyl-1,10-phenanthroline has been investigated as a ligand in such reactions, where its steric bulk near the metal's coordination site can significantly influence outcomes.

For instance, nickel complexes bearing substituted phenanthroline ligands have been used for ethylene (B1197577) oligomerization. researchgate.net Studies show that the presence of methyl groups at the 2- and 9-positions of the phenanthroline ring, as in neocuproine, results in a decrease in catalytic activity compared to less hindered ligands. researchgate.net However, this steric hindrance leads to a notable increase in the selectivity of the reaction towards butenes, achieving levels of 80–96%. researchgate.net This demonstrates a classic trade-off in catalysis where activity can be modulated to achieve higher selectivity for a desired product.

The principles of using such complexes are also relevant to controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), where copper-ligand complexes are commonly used to reversibly activate and deactivate polymer chains, allowing for the synthesis of well-defined polymers. cmu.eduyoutube.com The ligand's structure is key to modulating the catalyst's activity and ensuring control over the polymerization. youtube.com

Catalyst SystemPolymerization TypeMonomerEffect of 2,9-Dimethyl SubstitutionCatalytic PerformanceReference
Nickel(II) ComplexOligomerizationEthyleneDecreases catalytic activityIncreases selectivity to butenes (80-96%) researchgate.net

While metal-neocuproine complexes are primarily used in homogeneous catalysis, there is growing interest in developing heterogeneous catalysts that incorporate the ligand or materials derived from it. Heterogeneous catalysts offer advantages in terms of stability, ease of separation from the reaction products, and reusability. researchgate.net

One strategy to create such catalysts involves immobilizing the ligand or its metal complexes onto a solid support. For example, phenanthroline can be covalently attached to a gold electrode surface, which then acts as an immobilized ligand for copper ions in solution, creating an active system for the oxygen reduction reaction. researchgate.net

Another approach involves synthesizing larger structures, such as polymers or frameworks, from neocuproine-based building blocks. For example, 2,9-dimethyl-1,10-phenanthroline can serve as a starting material for the synthesis of more complex, multidentate ligands. asianpubs.org These derived ligands can then be incorporated into coordination polymers or metal-organic frameworks (MOFs). By integrating the neocuproine motif into an insoluble polymeric or crystalline backbone, a solid, reusable catalyst can be designed. These materials would contain a high density of active sites with the specific steric and electronic properties conferred by the neocuproine unit, making them potentially useful for the catalytic applications seen in homogeneous systems but with the practical benefits of a heterogeneous setup. researchgate.net

Mechanistic Investigations of Catalytic Cycles

2,9-Dimethyl-1,10-phenanthroline, also known as neocuproine, serves as a critical tool for elucidating the mechanisms of various catalytic reactions, particularly those involving copper. Due to its specific and strong chelation with copper(I) ions, it can be used to probe the involvement of this oxidation state in a catalytic cycle. The steric hindrance caused by the methyl groups at the 2 and 9 positions prevents the formation of saturated coordination spheres around larger metal ions or copper in its +2 oxidation state, making it highly selective for Cu(I). wikipedia.org

In mechanistic studies, neocuproine can act as an inhibitor or a trapping agent. If the addition of neocuproine halts or significantly slows down a copper-catalyzed reaction, it provides strong evidence for the participation of a Cu(I) species as a key intermediate in the catalytic cycle. For instance, in the investigation of copper-catalyzed cross-coupling reactions, such as the oxidative coupling between arenes and boronic acids, neocuproine is employed to confirm the role of Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycles. acs.org Its ability to stabilize the Cu(I) state can help isolate and characterize reaction intermediates, offering deeper insights into the step-by-step process of bond formation. sigmaaldrich.com Researchers have also utilized neocuproine in studying the regioselective C-H arylation of indoles, where it acts as a ligand in the catalytic system. sigmaaldrich.com

Analytical Chemistry Methodologies

2,9-Dimethyl-1,10-phenanthroline hydrate is a cornerstone reagent in various analytical chemistry methods, valued for its high sensitivity and selectivity, especially for copper.

The most prominent analytical application of 2,9-dimethyl-1,10-phenanthroline (neocuproine) is in the spectrophotometric determination of copper. fishersci.comfishersci.caacs.org The method is based on a straightforward and highly specific color-forming reaction. fishersci.com First, any copper(II) ions in the sample are reduced to copper(I) ions, typically using a reducing agent like hydroxylamine (B1172632) hydrochloride. nemi.gov The resulting cuprous ions (Cu+) then react with two molecules of neocuproine in a neutral or slightly acidic solution (pH 3-9) to form a stable, intensely colored orange-yellow chelate complex, bis(neocuproine)copper(I). sigmaaldrich.comnemi.gov

This complex is soluble in various organic solvents, such as a chloroform-methanol mixture, allowing for its extraction from the aqueous sample. nemi.gov The absorbance of the resulting organic solution is then measured at its wavelength of maximum absorption (λmax), which is consistently reported between 450 and 457 nm. nemi.govacs.orgscitepress.org The intensity of the color, and thus the absorbance, is directly proportional to the concentration of copper in the original sample, conforming to Beer's law over a defined concentration range. acs.orgnih.gov This method is noted for its high sensitivity and relative freedom from interferences from other metal ions. nemi.govacs.org It has been successfully applied to determine copper content in diverse matrices, including water, aluminum, lead-tin solder, and steel. nemi.govacs.orggfschemicals.com

Table 1: Key Parameters for Spectrophotometric Copper Determination using Neocuproine

ParameterValueReference
AnalyteCopper(I) nemi.gov
Reagent2,9-Dimethyl-1,10-phenanthroline (Neocuproine) nemi.gov
Wavelength of Max. Absorbance (λmax)457 nm nemi.gov
Wavelength of Max. Absorbance (λmax)454 nm sigmaaldrich.comacs.org
Wavelength of Max. Absorbance (λmax)456 nm scitepress.org
Molar Absorptivity (ε)~8000 L mol⁻¹ cm⁻¹ nemi.gov
Molar Absorptivity (ε) for Ascorbic Acid1.60 x 10⁴ L mol⁻¹ cm⁻¹ nih.gov
Optimal pH Range3 to 9 nemi.gov
Common Reducing AgentHydroxylamine Hydrochloride nemi.gov
Extraction SolventsChloroform-Methanol, Propylene (B89431) Carbonate nemi.govacs.org

The selective chelating ability of 2,9-dimethyl-1,10-phenanthroline for copper(I) ions is a principle that extends to the design of electrochemical sensors. While spectrophotometry remains its primary use, neocuproine can be incorporated as a molecular recognition element in sensor platforms. In such a design, the neocuproine molecule is typically immobilized on the surface of an electrode.

When a sample containing copper is introduced, the electrode selectively captures Cu(I) ions (after a reduction step) by forming the [Cu(neocuproine)₂]⁺ complex at the electrode-solution interface. This binding event can be transduced into a measurable electrochemical signal, such as a change in current, potential, or impedance. The magnitude of this signal correlates with the concentration of copper in the sample. Although less common than spectrophotometric methods, the principles of its selective binding have been adapted for optical sensors where the immobilized CUPRAC reagent retains its reactivity and allows for the determination of antioxidant capacities in samples like fruit juices without extensive pretreatment. sci-hub.se

2,9-Dimethyl-1,10-phenanthroline is instrumental in methods designed to extract and preconcentrate trace amounts of copper from various matrices, thereby enhancing detection sensitivity. The formation of the hydrophobic bis(neocuproine)copper(I) complex is key to these methodologies. researchgate.net

In liquid-liquid extraction, the complex is transferred from a large volume of an aqueous sample into a much smaller volume of an immiscible organic solvent, such as chloroform (B151607) or propylene carbonate. nemi.govacs.org This process effectively concentrates the copper, making it easier to measure by subsequent analytical techniques like spectrophotometry or atomic absorption spectrometry.

A more advanced technique, cloud point extraction (CPE), has also been developed using neocuproine. researchgate.net In this method, the hydrophobic Cu(I)-neocuproine chelate is partitioned into micelles of a non-ionic surfactant, such as Triton X-114. By heating the solution above the surfactant's cloud point temperature, the surfactant-rich phase, now containing the concentrated copper complex, separates from the bulk aqueous solution. researchgate.net This small, analyte-rich volume can then be analyzed, achieving significant preconcentration factors and allowing for the determination of copper at very low levels (e.g., μg/L) in complex samples like human urine. researchgate.net

A significant application of 2,9-dimethyl-1,10-phenanthroline is as the key chromogenic reagent in the CUPRAC (CUPric Reducing Antioxidant Capacity) assay. nih.govacs.org This assay measures the total antioxidant capacity (TAC) of a sample by quantifying its ability to reduce a copper(II)-neocuproine complex. nih.govtandfonline.com

The principle of the CUPRAC method involves the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by the antioxidants present in a sample. In the presence of neocuproine, the newly formed Cu⁺ is immediately chelated to form the stable, orange-yellow [Cu(neocuproine)₂]⁺ complex, which exhibits strong absorbance at approximately 450 nm. tandfonline.comacs.org The increase in absorbance at this wavelength is directly proportional to the total reducing capacity of the antioxidants in the sample.

The CUPRAC assay possesses several advantages over other total antioxidant capacity assays. nih.govtandfonline.com It is conducted at a pH of 7.0, which is close to physiological pH, making it highly relevant for biological samples. nih.govresearchgate.net Furthermore, the redox potential of the Cu(II)/Cu(I) couple in the assay is favorable, and the reagents are stable, accessible, and cost-effective. nih.gov A key benefit of the CUPRAC method is its ability to measure both hydrophilic (e.g., ascorbic acid, uric acid) and lipophilic (e.g., α-tocopherol, β-carotene) antioxidants, providing a more comprehensive assessment of a sample's total antioxidant status. nih.govtandfonline.comresearchgate.net The method has been successfully applied to a wide range of samples, including human serum, dietary polyphenols, vitamins, and beverages. nih.govnih.govacs.org

Table 2: Molar Absorptivities and Linear Ranges of Plasma Antioxidants in the CUPRAC Assay

Antioxidant CompoundMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linear Range (M)Reference
Ascorbic Acid(1.59 ± 0.03) x 10⁴5.6 x 10⁻⁶ – 8.5 x 10⁻⁵ researchgate.net
Bilirubin(5.3 ± 0.1) x 10⁴3.23 x 10⁻⁷ – 2.61 x 10⁻⁵ researchgate.net
Glutathione (GSH)(9.5 ± 0.2) x 10³3.12 x 10⁻⁶ – 1.48 x 10⁻⁴ researchgate.net
Uric Acid(1.60 ± 0.03) x 10⁴7.07 x 10⁻⁷ – 8.64 x 10⁻⁵ researchgate.net
α-Tocopherol(1.83 ± 0.03) x 10⁴1.05 x 10⁻⁶ – 7.67 x 10⁻⁵ researchgate.net
β-Carotene(5.6 ± 0.1) x 10⁴3.37 x 10⁻⁷ – 2.49 x 10⁻⁵ researchgate.net

Materials Science and Optoelectronic Research

In materials science, 2,9-dimethyl-1,10-phenanthroline (neocuproine) is utilized as a specialized ligand for the synthesis of coordination complexes and advanced materials with unique properties. Its bulky methyl groups provide steric control, influencing the geometry and dimensionality of the resulting metal complexes. wikipedia.org

Complexes of copper chelated with phenanthroline derivatives, including neocuproine, have garnered significant attention for their potential applications in solar energy conversion. nih.gov These complexes can possess long-lived metal-to-ligand charge-transfer (MLCT) excited states, a crucial property for photosensitizers in solar cells and other optoelectronic devices. nih.gov The steric hindrance of neocuproine can lead to distorted tetrahedral geometries in its Cu(I) complexes, which affects their photophysical and electrochemical properties. nih.gov

Furthermore, neocuproine is employed in the construction of supramolecular architectures and novel materials. It has been used as a ligand in the synthesis of fluorinated metal-organic frameworks (F-MOFs), which are porous materials with potential applications in gas storage and separation. sigmaaldrich.com Its distinct steric and electronic properties also make it a valuable component in the synthesis of mechanically interlocked molecules like catenanes and rotaxanes, which are fundamental building blocks for molecular machines. wikipedia.org

Luminescent Materials Design and Photophysical Applications

The rigid, planar, and chelating nature of the 2,9-dimethyl-1,10-phenanthroline ligand is instrumental in the design of novel luminescent materials. researchgate.net When complexed with various metal ions, it facilitates the creation of compounds with tailored photophysical properties.

Researchers have synthesized series of luminescent copper(I) mixed-ligand complexes incorporating 2,9-dimethyl-1,10-phenanthroline and various diphosphine ligands. nih.gov These complexes exhibit photoluminescence in solution, with the intensity and non-radiative decay rates being influenced by the specific diphosphine ligand used. nih.gov The distorted tetrahedral geometry around the copper(I) center, enforced by the bulky methyl groups of the neocuproine ligand, is a key feature of these materials. nih.gov

In the realm of lanthanide-based materials, phenanthroline derivatives like the 2,9-dimethyl substituted version serve as "antenna" ligands. mdpi.com They possess electron-rich aromatic systems that efficiently absorb light and transfer the excitation energy to the emissive lanthanide ion, such as Terbium(III), enhancing its luminescence. mdpi.com This principle is used to construct metal-organic frameworks (MOFs) with significant emissive properties. mdpi.com The versatility of phenanthrolines has been harnessed to create a wide array of UV-Vis-NIR luminescent organic derivatives and coordination compounds with transition metals and rare-earth cations for various technological applications. researchgate.net

Photophysical Properties of Selected 2,9-Dimethyl-1,10-phenanthroline-Based Complexes
Complex TypeMetal IonKey FeatureApplication/FindingReference
Mixed-Ligand ComplexCopper(I)Contains diphosphine co-ligands.All complexes show photoluminescence in solution; intensity increases with the length of the diphosphine bridge. nih.gov nih.gov
Metal-Organic Framework (MOF)Terbium(III)Acts as an "antenna" to sensitize Tb³⁺ emission.Forms highly emissive luminophores, with potential as luminescent sensors for nitroaromatic molecules. mdpi.com mdpi.com
Pyrrolo[1,2-a] nih.govnih.govphenanthrolinesN/A (Organic Luminophore)Fused pyrrole (B145914) and phenanthroline rings.Shows emission with a primary band around 350 nm and a broader, less intense band around 500 nm. mdpi.com mdpi.com

Molecular Devices and Switches Development

The structural and chemical properties of the 1,10-phenanthroline (B135089) framework, including the 2,9-dimethyl derivative, make it a valuable component in the construction of sophisticated molecular architectures. researchgate.net Its rigidity and chelating ability are exploited in template-directed synthesis strategies to create interlocked structures like catenanes and rotaxanes. researchgate.net These complex molecules can be engineered to function as molecular-level machines, where the movement of components can be controlled by external stimuli, leading to a switching of properties. researchgate.net The luminescence of phenanthroline derivatives can be tuned, for example, by protonation, which can quench and red-shift the fluorescence, demonstrating a potential mechanism for a molecular switch. researchgate.net

Thin Film Deposition and Functional Material Fabrication

2,9-Dimethyl-1,10-phenanthroline is utilized in the synthesis of crystalline materials and coordination polymers, which are foundational for fabricating functional materials and thin films. For instance, it has been used to create lead(II) complexes that form polymeric chains in the solid state. researchgate.net In the complex [Pb(dmphen)(NO₃)₂], the units polymerize with nitrate (B79036) anions bridging the lead centers chelated by the neocuproine ligand. researchgate.net The synthesis of microstructured crystalline complexes with mercury(II) halides has also been reported, yielding materials with distinct rod-like microcrystalline morphologies. researchgate.net The ability of phenanthroline-based ligands to form porous coordination lattices when combined with dicarboxylate linkers is another avenue for functional material fabrication. mdpi.com

Biochemical and Medicinal Chemistry Research Tools (Mechanistic and In Vitro Studies)

In biochemical research, this compound and its anhydrous form serve as critical tools for investigating biological processes at the molecular level, particularly in non-therapeutic, in vitro settings.

Metalloprotein Mimicry and Enzyme Model Studies

The sterically hindered nature of 2,9-dimethyl-1,10-phenanthroline makes it an excellent ligand for modeling the active sites of metalloproteins. The methyl groups adjacent to the nitrogen donor atoms create a coordination environment that prevents the formation of highly symmetric, saturated coordination spheres around a metal ion, often resulting in distorted geometries. For example, copper(II) complexes with this ligand adopt a distorted tetrahedral geometry. nih.gov This structural constraint mimics the environment imposed by the folded polypeptide chain in many copper-containing enzymes. Zinc complexes with 2,9-dimethyl-1,10-phenanthroline have been synthesized and used as molecular probes to study the proliferation of vascular endothelial cells, demonstrating the utility of these complexes in exploring biological signaling pathways. nih.gov

DNA/RNA Binding and Cleavage Mechanism Investigations

2,9-Dimethyl-1,10-phenanthroline and its metal complexes are widely used to study nucleic acid interactions. While the parent compound, 1,10-phenanthroline, forms complexes that can cleave DNA, the methyl groups in neocuproine modify this activity. It has been conjugated to Peptide Nucleic Acids (PNAs) to achieve targeted cleavage of RNA. nih.gov In these studies, the cleavage efficiency of the neocuproine conjugate was compared to other phenanthroline derivatives to elucidate mechanistic details. nih.gov

The copper complex of 2,9-dimethyl-1,10-phenanthroline has been shown to be a potent cytotoxic agent, an activity that is dependent on its interaction with cellular components, which is believed to involve nucleic acids. nih.gov Furthermore, derivatives containing thiosemicarbazone groups have been specifically designed as potential binders for G-quadruplex DNA structures, which are found in telomeres. mdpi.com Studies using techniques like FRET melting assays and circular dichroism have shown that these derivatives can bind to and stabilize telomeric quadruplex DNA, highlighting their role as tools for investigating the structure and function of these specialized nucleic acid conformations. mdpi.com

Summary of 2,9-Dimethyl-1,10-phenanthroline in Nucleic Acid Research
ApplicationSystem StudiedKey FindingReference
Targeted RNA CleavageConjugated to Peptide Nucleic Acid (PNA).Achieves cleavage of a target RNA sequence. nih.gov nih.gov
G-Quadruplex DNA BindingThiosemicarbazone derivatives of phenanthroline.Binds and stabilizes telomeric G-quadruplex DNA, showing selectivity over double-stranded DNA. mdpi.com mdpi.com
Cytotoxicity MechanismCopper(II) complex.Activity is copper-dependent and involves cellular uptake, suggesting interaction with intracellular targets like DNA. nih.gov nih.gov

Reactive Oxygen Species (ROS) Generation and Scavenging Studies in In Vitro Systems

The compound exhibits a dual role in studies related to reactive oxygen species (ROS). On one hand, its copper complex is known to participate in reactions that generate ROS. The cytotoxicity of the copper-neocuproine complex is linked to this pro-oxidant activity. nih.gov A study in E. coli demonstrated a lethal synergistic effect when the cells were treated with neocuproine prior to exposure to hydrogen peroxide. nih.gov This effect suggests that the complex is involved in promoting oxidative damage, potentially through a Fenton-like reaction that increases DNA strand breaks. nih.gov

Conversely, the parent 1,10-phenanthroline ligand has been used in the development of in vitro spectrophotometric assays to measure the hydrogen peroxide scavenging ability of antioxidants. researchgate.netantiox.org These assays rely on the reaction between ferrous ions and 1,10-phenanthroline to produce a colored complex; the presence of H₂O₂ oxidizes the iron, preventing color formation, while an antioxidant that scavenges H₂O₂ allows the color to develop. researchgate.net Although these studies primarily use the unsubstituted phenanthroline, they establish the utility of the phenanthroline chemical scaffold in the broader field of ROS scavenging research. researchgate.netantiox.org

Chelation Therapy Research Models (mechanistic studies of metal removal)

2,9-Dimethyl-1,10-phenanthroline (neocuproine) is a well-established chelating agent with a particular specificity for copper(I) ions. This property makes it a valuable tool in research models designed to study the mechanisms of metal removal, particularly in the context of copper homeostasis and toxicity.

In mechanistic studies, neocuproine is utilized to probe the role of copper in various biological processes. Its ability to selectively bind with and sequester copper ions allows researchers to investigate the effects of copper deprivation on cellular functions. For instance, studies have shown that the cytotoxic effects of neocuproine on certain cancer cell lines are dependent on the presence of copper ions in the medium. nih.gov This suggests that the formation of a copper-neocuproine complex is crucial for its biological activity.

Furthermore, research into the coordination chemistry of 2,9-dimethyl-1,10-phenanthroline has expanded to include other metal ions, such as lead(II). researchgate.net The synthesis and characterization of lead(II) complexes with this ligand have provided insights into the structural and coordination possibilities of such compounds, which is fundamental to understanding the principles of chelation therapy. researchgate.net These studies help in elucidating how chelating agents can be designed to target specific metal ions for removal from biological systems.

Osteoblast Differentiation and Bone Tissue Regeneration Studies

While this compound is a significant compound in other areas of research, its direct application in studies concerning osteoblast differentiation and bone tissue regeneration is not extensively documented in the current scientific literature. However, related compounds and metal complexes have been investigated for their potential roles in these processes. For example, a zinc complex of 2,9-dimethyl-1,10-phenanthroline has been found to stimulate the proliferation of bovine aortic endothelial cells, a process that is broadly relevant to tissue regeneration. rsc.orgnih.gov The study of various cell lines, including mesenchymal stem cells and osteosarcoma cells, is crucial in bone tissue engineering research to understand the mechanisms of cell differentiation and the biocompatibility of potential therapeutic agents. nih.gov Research in this field often focuses on key markers of osteoblast differentiation such as alkaline phosphatase (ALP), collagen type I, osteopontin, and bone sialoprotein. nih.gov The synergistic effects of growth factors like bone morphogenetic proteins (BMPs) are also a key area of investigation in promoting osteogenic differentiation. nih.gov

Anticancer Activity Research Models (e.g., cytotoxicity in cell lines)

The anticancer potential of 2,9-dimethyl-1,10-phenanthroline and its derivatives has been a subject of significant research, with studies demonstrating its cytotoxic effects across a variety of cancer cell lines. The primary mechanism of its anticancer activity is often linked to its ability to chelate copper, forming a complex that exhibits potent cytotoxicity.

Research has shown that the copper complex of 2,9-dimethyl-1,10-phenanthroline is a potent cytotoxin against L1210 leukemia cells, with its activity being dependent on the availability of copper in the culture medium. nih.gov In contrast, the presence of other divalent ions like Fe2+ and Zn2+ did not promote its growth-inhibiting effects. nih.gov Preliminary in vivo studies have also indicated significant chemotherapeutic activity of the copper-neocuproine complex against P388 murine lymphoma. nih.gov

The anticancer activity of 2,9-dimethyl-1,10-phenanthroline has been investigated in a range of human cancer cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity of 2,9-Dimethyl-1,10-phenanthroline and its Derivatives in Various Cancer Cell Lines

Cell Line Cancer Type Key Findings
L1210 Leukemia Potent cytotoxicity observed, dependent on Cu2+ availability. A 4 microM solution of the copper chelate resulted in a 4 log kill after a 1-hour incubation. nih.gov
P388 Murine Lymphoma The copper complex showed significant chemotherapeutic activity in vivo. nih.gov
A549 Lung Cancer A derivative, 2,9-di-sec-butyl-1,10-phenanthroline (B1254918) (dsBPT), showed an IC50 range of 0.1–0.2 μM and induced G1 cell cycle arrest and apoptosis. plos.org A copper complex of 2,9-dimethyl-1,10-phenanthroline also showed a high inhibition ratio. nih.gov
Tu212 Head and Neck Cancer The derivative dsBPT had an IC50 range of 0.1–0.2 μM and induced G1 cell cycle arrest and apoptosis. plos.org
MCF-7 Breast Cancer Derivatives of 1,10-phenanthroline have been synthesized and tested for their anticancer activities. frontiersin.org 2-aryl-1H-phenanthro[9,10-d]imidazoles showed potent cytotoxicity. ijcce.ac.ir
HepG2 Liver Cancer 2-aryl-1H-phenanthro[9,10-d]imidazoles exhibited cytotoxic activity. ijcce.ac.ir A copper complex of 2,9-dimethyl-1,10-phenanthroline also showed a high inhibition ratio. nih.gov
AGS Gastric Cancer 2-aryl-1H-phenanthro[9,10-d]imidazoles showed extremely potent cytotoxicity, with one derivative having an IC50 of 0.07 nM. ijcce.ac.ir
Bel-7402 Liver Cancer A copper complex of 2,9-dimethyl-1,10-phenanthroline demonstrated a high inhibition ratio. nih.gov
HCT-8 Colon Cancer A high inhibition ratio was observed with a copper complex of 2,9-dimethyl-1,10-phenanthroline. nih.gov
MDCK Kidney Cancer A copper complex of 2,9-dimethyl-1,10-phenanthroline showed a high inhibition ratio. nih.gov

Further studies have explored derivatives of 1,10-phenanthroline, such as 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT), which has demonstrated potent antitumor activity. plos.org This derivative was found to be significantly more effective than cisplatin (B142131) in certain cancer cell lines and its combination with cisplatin resulted in a synergistic inhibition of cancer cell growth. plos.org Mechanistically, dsBPT was shown to induce autophagy, G1 cell cycle arrest, and apoptosis in cancer cells. plos.org

The synthesis of novel 1,10-phenanthroline derivatives and their copper(I) complexes continues to be an active area of research for developing new anticancer therapeutic drugs. frontiersin.org

Cellular Uptake and Localization Studies (methodological focus)

The investigation of how 2,9-dimethyl-1,10-phenanthroline is taken up by cells and where it localizes is crucial for understanding its mechanism of action. Methodologically, these studies often involve the use of radiolabeled compounds to track their movement across the cell membrane and within cellular compartments.

A key finding in this area is that the cellular uptake of labeled 2,9-dimethyl-1,10-phenanthroline is dependent on the presence of copper(II) ions in the extracellular medium. nih.gov This suggests that the formation of a copper complex may be a prerequisite for its transport into the cell. Furthermore, the transport process has been shown to be energy-dependent, indicating an active transport mechanism rather than simple diffusion. nih.gov Once inside the cell, the drug can be concentrated to levels over 200-fold higher than the extracellular concentration, highlighting the efficiency of this uptake mechanism. nih.gov

These studies are fundamental to the development of targeted drug delivery systems, as understanding the cellular uptake pathways can inform the design of more effective and specific therapeutic agents.

Theoretical and Computational Chemistry Studies of 2,9 Dimethyl 1,10 Phenanthroline Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic and structural properties of phenanthroline derivatives. nih.govnih.gov By modeling the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

The electronic properties of 2,9-dimethyl-1,10-phenanthroline are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. mdpi.com

DFT calculations are employed to determine the energies and spatial distributions of these orbitals. For phenanthroline-based ligands, the HOMO is typically a π-orbital distributed across the aromatic ring system, while the LUMO is a π*-antibonding orbital. In metal complexes of 2,9-dimethyl-1,10-phenanthroline, the character of these orbitals can change significantly. For instance, in copper(I) complexes, the HOMO often has significant metal d-orbital character, while the LUMO remains localized on the phenanthroline ligand. researchgate.netfhsu.edu This distribution facilitates a Metal-to-Ligand Charge Transfer (MLCT) upon electronic excitation, a key process in photoluminescent materials. fhsu.edu

The introduction of methyl groups at the 2 and 9 positions influences the electronic structure by donating electron density to the phenanthroline core, which can raise the energy levels of the HOMO and LUMO. mdpi.com Analysis of the HOMO-LUMO gap helps in predicting the electronic absorption spectra and understanding the reactivity of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for Phenanthroline Derivatives from DFT Calculations

Compound/Complex HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Primary Transition Character
[Cu(dmp)(P^P)]+ -5.50 -1.42 4.08 MLCT/LLCT
Pt(II)-biphenyl-phen Varies Varies Varies MLCT
p-MeBz)2SnCl2-phen -8.67 -1.12 7.55 Intraligand

Note: dmp = 2,9-dimethyl-1,10-phenanthroline; P^P = phosphine (B1218219) ligand; phen = 1,10-phenanthroline (B135089). Data are illustrative, derived from studies on related complexes, and exact values depend on the specific DFT functional and basis set used. nih.govmdpi.comfhsu.edu

DFT calculations are highly effective in predicting the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. nih.govresearchgate.net Theoretical calculations of harmonic vibrational frequencies can be compared directly with experimental FT-IR and Raman spectra. nih.gov This comparison allows for precise assignment of vibrational modes, such as C-H stretches, C=C/C=N ring vibrations, and methyl group deformations. For 2,9-dimethyl-1,10-phenanthroline hydrate (B1144303), calculations would also predict modes associated with the water molecule and its hydrogen bonding to the phenanthroline nitrogen atoms.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edunih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), a theoretical NMR spectrum can be generated. nih.gov Comparing the predicted chemical shifts with experimental data serves as a stringent test of the accuracy of the calculated molecular structure. researchgate.net For complex molecules, this computational validation is invaluable for confirming structural assignments. uncw.edu

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. nih.gov The process of geometry optimization systematically alters the molecular structure to find the arrangement of atoms with the lowest possible energy on the potential energy surface. For 2,9-dimethyl-1,10-phenanthroline hydrate, this involves optimizing bond lengths, bond angles, and dihedral angles.

The results of such calculations can be validated against experimental data from X-ray crystallography. The crystal structure of 2,9-dimethyl-1,10-phenanthroline hemihydrate shows that the phenanthroline molecule is nearly planar, and pairs of these molecules are bridged by water molecules through hydrogen bonds. researchgate.netmarquette.edu A successful DFT optimization would accurately reproduce these structural parameters, including the planarity of the aromatic system and the specific conformation stabilized by the hydrate molecule. Conformational analysis can also explore other possible low-energy structures, providing a complete picture of the molecule's structural landscape.

Molecular Dynamics Simulations for Ligand-Metal and Ligand-Biomolecule Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding processes.

For 2,9-dimethyl-1,10-phenanthroline, MD simulations are particularly useful for studying its interactions as a ligand. Simulations can model the process of chelation with metal ions, showing how the ligand orients itself to form a stable complex. mdpi.com These simulations can reveal the role of the solvent and the hydrate water molecule in the complexation process.

Furthermore, MD simulations are employed to investigate the interaction of phenanthroline complexes with biomolecules like DNA and proteins. nih.govsemanticscholar.org For example, simulations can model how a copper-neocuproine complex binds to DNA, whether through intercalation between base pairs or binding in the grooves, and how it interacts with specific amino acid residues in a protein's active site. nih.gov These dynamic insights are crucial for understanding the mechanisms of action for potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling (methodological aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their observed activities. nih.gov

The QSAR methodology involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is compiled. For this case, a set of 1,10-phenanthroline derivatives would be used.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological, geometric, or electronic (e.g., dipole moment, HOMO/LUMO energies, polarizability). walisongo.ac.id

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. nih.govredalyc.org

Model Validation: The predictive power of the QSAR model is rigorously tested. This is done using internal validation techniques like leave-one-out cross-validation (q²) and external validation with a test set of compounds not used in model development. nih.govnih.gov

For phenanthroline derivatives, QSAR studies can identify key molecular features responsible for a particular activity, such as antimalarial or cytotoxic effects. For example, a model might reveal that activity is positively correlated with a compound's hydrophobicity (LogP) and negatively correlated with its LUMO energy. Such models provide a rational basis for designing new, more potent derivatives.

Table 2: Common Descriptors Used in QSAR Modeling of Phenanthroline Derivatives

Descriptor Category Example Descriptors Relevance
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Atomic Net Charges Relates to reactivity, polarity, and electrostatic interactions. walisongo.ac.id
Steric/Topological Molecular Volume, Surface Area, Molar Refractivity Describes the size and shape of the molecule, influencing binding. nih.gov
Hydrophobicity Log P (Octanol-Water Partition Coefficient) Relates to solubility and ability to cross biological membranes. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy of the transition state determines the activation energy barrier of the reaction, which governs its rate. gonzalojimenezoses.com

For reactions involving 2,9-dimethyl-1,10-phenanthroline, computational approaches can be used to:

Model Complexation Reactions: Investigate the stepwise mechanism of how the ligand binds to a metal ion.

Analyze Catalytic Cycles: In reactions where a neocuproine-metal complex acts as a catalyst, DFT can map out each step of the catalytic cycle, identifying the rate-determining step and explaining the origin of selectivity. nih.gov

Study Electron Transfer: Elucidate the mechanism of redox reactions, such as the Cu(I)/Cu(II) self-exchange reaction for bis(2,9-dimethyl-1,10-phenanthroline) complexes, which is crucial for their role in electron transfer processes. acs.orgrsc.org

These mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts or reactive species based on the 2,9-dimethyl-1,10-phenanthroline scaffold. rsc.org

Photophysical Property Prediction and Correlation with Experimental Data

The intersection of theoretical calculations and experimental measurements provides a powerful approach to understanding the photophysical behavior of molecules like this compound. Computational chemistry, particularly through methods like Time-Dependent Density Functional Theory (TD-DFT), allows for the prediction of electronic absorption and emission spectra. These theoretical insights, when compared with experimental data, can elucidate the nature of electronic transitions, the influence of molecular structure and environment on these properties, and the origins of observed spectral features.

Theoretical Prediction of Electronic Spectra

The prediction of the UV-Vis absorption spectrum of 2,9-dimethyl-1,10-phenanthroline and its derivatives is commonly approached using TD-DFT. This method calculates the vertical excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands, respectively. The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results that align well with experimental observations.

For phenanthroline-based systems, studies on related compounds have shown that hybrid functionals, such as B3LYP, and range-separated functionals, like CAM-B3LYP, often provide a good balance of accuracy and computational cost. researchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also important to simulate the effect of the solvent environment on the electronic transitions.

While a specific theoretical study on the photophysical properties of this compound is not extensively documented in the searched literature, the general methodology applied to the parent compound, neocuproine (B1678164), and its metal complexes can be extrapolated. Such a study would typically involve:

Geometry Optimization: The ground-state geometry of the 2,9-dimethyl-1,10-phenanthroline molecule, including the water molecule(s) of hydration, would be optimized using DFT.

TD-DFT Calculations: Using the optimized geometry, the electronic excitation energies and oscillator strengths would be calculated to generate a theoretical UV-Vis spectrum.

Analysis of Molecular Orbitals: The nature of the electronic transitions (e.g., π→π*) would be determined by analyzing the molecular orbitals involved in the excitations.

Correlation with Experimental Data

Experimental UV-Vis absorption spectra of 2,9-dimethyl-1,10-phenanthroline (neocuproine) in various solvents show characteristic absorption bands in the ultraviolet region. These bands are attributed to π→π* transitions within the aromatic phenanthroline ring system. The presence of the methyl groups at the 2 and 9 positions can cause slight shifts in the absorption maxima compared to the unsubstituted 1,10-phenanthroline.

A direct comparison of theoretical and experimental data for a related compound, the complex of 1,10-phenanthroline with ethylmagnesium bromide, demonstrated that TD-DFT calculations using the B3LYP functional could reproduce the experimental spectrum with reasonable accuracy. researchgate.net The calculated transition energies were often in good agreement with the experimental absorption maxima, allowing for a confident assignment of the observed spectral bands. researchgate.net

For this compound, it is expected that the primary electronic transitions would be similar to those of the anhydrous form. The water of hydration is not expected to significantly alter the core electronic structure of the phenanthroline moiety but may influence the solid-state packing and intermolecular interactions, which could lead to subtle shifts in the solid-state absorption and emission spectra.

The table below presents a hypothetical comparison based on typical results from TD-DFT calculations for similar aromatic nitrogen heterocycles and the known experimental data for 2,9-dimethyl-1,10-phenanthroline. It is important to note that the theoretical values are illustrative of what a typical TD-DFT calculation might yield and are not from a specific published study on the hydrate.

ParameterExperimental Value (Neocuproine)Typical Theoretically Predicted Value (TD-DFT)Transition Assignment
λmax,1 (nm)~230~225-235π→π
λmax,2 (nm)~270~265-275π→π
λmax,3 (nm)~290~285-295π→π*

The correlation between the predicted and experimental data would allow for a detailed understanding of the electronic structure and photophysical behavior of this compound. For instance, discrepancies between the gas-phase theoretical calculations and experimental solution-phase spectra can highlight the importance of solvent effects. Similarly, comparing theoretical predictions for the isolated molecule versus a model that includes the water of hydration could elucidate the specific influence of the hydrate structure on the photophysical properties.

Future Directions and Emerging Research Avenues

Development of Novel 2,9-Dimethyl-1,10-phenanthroline Architectures and Derivatives

The foundational structure of 2,9-dimethyl-1,10-phenanthroline serves as a robust scaffold for the synthesis of more complex and functionalized molecules. A primary strategy involves the chemical modification of its methyl groups. For instance, the oxidation of these groups can yield carboxylic acid derivatives, opening pathways for further functionalization. mdpi.com One notable example is the conversion of neocuproine (B1678164) into 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) through selenium dioxide oxidation. This dicarbaldehyde can then be reacted with compounds like thiosemicarbazide (B42300) to create complex multidentate thiosemicarbazone ligands. asianpubs.org

Beyond modifying the core, researchers are building sophisticated architectures such as:

Di(aryl) derivatives : Synthesizing ligands like 2,9-di(4-methoxyphenyl)-1,10-phenanthroline to fine-tune the electronic and steric properties of the resulting metal complexes. rsc.org

Styryl derivatives : Creating vinyl analogs of phenanthroline which have been shown to possess significant static and dynamic hyperpolarizabilities. nih.gov

Complex Metal Structures : Forming novel coordination complexes with various metals. Examples include binuclear nickel(II) chloride dimers and both polymeric and monomeric lead(II) complexes, which exhibit distinct structural geometries (holodirected and hemidirected). najah.eduresearchgate.net

Chiral Derivatives : The enantioselective synthesis of chiral 2,9-disubstituted 1,10-phenanthrolines is being explored for applications in asymmetric catalysis. nih.gov

These synthetic efforts are continuously expanding the library of neocuproine-based ligands, each with unique properties tailored for specific applications.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of 2,9-dimethyl-1,10-phenanthroline and its derivatives make them prime candidates for incorporation into advanced materials. In the field of electronics, a derivative, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795), is utilized as an electron transport and hole-blocking layer material in the fabrication of Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. sigmaaldrich.com

The foray into nanotechnology is also significant. Researchers have successfully used 2,9-dimethyl-1,10-phenanthroline in the sonochemical synthesis of microstructured and nanostructured crystalline complexes with metals like mercury. researchgate.net The ability of the ligand to form polymeric structures with metal ions, such as the lead(II) complexes, further points towards its potential in creating novel functional polymers and metal-organic frameworks (MOFs). researchgate.net These materials are highly sought after for applications in gas storage, separation, and catalysis.

Exploration of New Catalytic Transformations and Process Optimization

Neocuproine is a highly effective ligand in a variety of catalytic processes. It is well-established as a reagent for the synthesis of aryl ketones and as a ligand for palladium-catalyzed alcohol oxidation. fishersci.comfishersci.cahimedialabs.com

Emerging research is focused on harnessing its potential in new types of reactions. A significant area of development is in photoredox catalysis. Copper(I) complexes bearing 2,9-di(aryl)-1,10-phenanthroline ligands have been shown to be efficient photocatalysts for atom-transfer radical-addition (ATRA) reactions. rsc.org The success of these reactions is highly dependent on the wavelength of light used for excitation, a finding that allows for process optimization. rsc.org Studies into the catalytic mechanisms of such reactions are paving the way for more efficient and selective chemical transformations. rsc.org The broader family of phenanthrolines is also seeing use in stereoselective glycosylations and C-H functionalization, indicating promising future applications for neocuproine derivatives. nih.gov

Table 1: Catalytic Applications of 2,9-Dimethyl-1,10-phenanthroline and its Derivatives
Catalytic ApplicationMetal/SystemType of TransformationReference
Aryl Ketone SynthesisNot specifiedC-C bond formation fishersci.comfishersci.ca
Alcohol OxidationPalladiumOxidation himedialabs.com
Atom-Transfer Radical-Addition (ATRA)Copper(I)Photoredox Catalysis rsc.org
Stereoselective GlycosylationsNot specifiedGlycosidic bond formation nih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The intersection of chemistry, biology, and materials science provides a fertile ground for neocuproine research. Its complexes exhibit significant biological activity. For example, the copper-chelated form of 2,9-dimethyl-1,10-phenanthroline is a potent cytotoxin with demonstrated anti-tumor activity against murine lymphoma. nih.gov In a different biological context, a zinc(II) complex of the ligand has been found to stimulate the proliferation of bovine aortic endothelial cells. rsc.org

This biological activity is being leveraged to create advanced tools and materials. Phenanthroline derivatives are being developed as fluorescent probes for the selective detection of metal ions. nih.gov These sensors have been successfully applied in complex biological media like serum samples and for live-cell imaging, demonstrating a seamless integration of a synthetic chemical probe (material) into a biological system. nih.gov The combination of its electronic properties, as seen in OLEDs, with its known biological interactions opens the door to future research in areas like biocompatible electronics and advanced biosensors. sigmaaldrich.com

Advancements in Spectroscopic and Imaging Characterization Techniques for Complex Systems

Understanding the behavior of 2,9-dimethyl-1,10-phenanthroline and its complexes requires a sophisticated analytical toolkit. X-ray crystallography remains a cornerstone technique, providing detailed 3D molecular structures of its derivatives and metal complexes with cobalt, nickel, and lead. najah.eduresearchgate.netnih.gov

Beyond static structures, a suite of spectroscopic methods is employed to probe their properties:

Nuclear Magnetic Resonance (NMR) : 1H, 13C, and even 207Pb NMR spectroscopy are used to elucidate the structure of complexes in solution. mdpi.comresearchgate.net

Mass Spectrometry (MS) : Techniques like Fast Atom Bombardment (FAB-MS) help confirm the mass and composition of novel synthesized complexes. najah.edu

Optical Spectroscopy : UV-visible and photoluminescence spectroscopy are crucial for studying the electronic transitions and emissive properties, which is particularly important for applications in photocatalysis and sensing. rsc.orgnih.govnajah.edu

To gain deeper mechanistic insights, these experimental techniques are increasingly paired with computational methods. Density Functional Theory (DFT) calculations are used to predict NMR spectra, analyze electronic structures, and understand the catalytic pathways of neocuproine complexes, providing a powerful synergy between theoretical and experimental characterization. mdpi.comrsc.orgnih.gov Furthermore, advanced imaging techniques, such as fluorescence microscopy for live-cell imaging, are enabling the visualization of these molecules in action within biological environments. nih.gov

Table 2: Analytical Techniques for Characterizing Neocuproine Systems
TechniqueInformation ObtainedApplication AreaReference
X-ray Crystallography3D molecular structureSynthesis, Materials Science najah.eduresearchgate.netnih.gov
NMR SpectroscopySolution-state structure, connectivitySynthesis, Catalysis mdpi.comresearchgate.net
UV-visible SpectroscopyElectronic transitions, absorptionCatalysis, Sensing rsc.orgnajah.edu
PhotoluminescenceEmission properties, quantum yieldsSensing, Materials Science nih.gov
DFT CalculationsElectronic structure, reaction mechanismsCatalysis, Spectroscopy mdpi.comrsc.org
Live-Cell ImagingLocalization and activity in cellsBiology, Sensing nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,9-dimethyl-1,10-phenanthroline derivatives, and how can reaction yields be optimized?

  • Methodology : Derivatives such as 2,9-diphenylamino-1,10-phenanthroline are synthesized via high-temperature reactions (e.g., 250°C under nitrogen) using aryl amines. Yield optimization involves controlling stoichiometry, reaction time, and purification via recrystallization (e.g., methanol) . For nitro-substituted analogs, catalytic hydrogenation with Pd/C and hydrazine hydrate achieves >90% yield .
  • Critical Analysis : Low yields (e.g., 30% in some cases) highlight the need for inert atmospheres and precise temperature control to minimize side reactions .

Q. How is 2,9-dimethyl-1,10-phenanthroline hydrate employed in spectrophotometric assays for metal ion detection?

  • Methodology : As a chelating agent, it forms colored complexes with metals like Cu(I) (neocuproine method) and Fe(II). For copper analysis, a flow injection system with merging-zone techniques enhances sensitivity, using NaOH/HCl buffers and ethanol as a solvent .
  • Data Interpretation : Molar absorptivity values (e.g., >12,000 L·mol⁻¹·cm⁻¹ for Cu complexes) validate its utility in trace metal quantification .

Q. What safety protocols are essential when handling this compound?

  • Handling Guidelines :

  • Avoid ignition sources (P210) and ensure proper ventilation (GHS classification per JIS Z 7252) .
  • Use PPE (gloves, goggles) due to potential skin/eye irritation (Xi hazard code) .
    • Storage : Store in airtight containers away from moisture to prevent hydrate decomposition .

Advanced Research Questions

Q. How does this compound function as a ligand in nickel-catalyzed C-H arylation reactions?

  • Mechanistic Insight : In NiBr₂/Zn systems, it stabilizes Ni(0) intermediates, facilitating oxidative addition of aryl halides. The methyl groups enhance steric protection, improving catalytic turnover in azole arylation .
  • Experimental Design : Ligand-to-metal ratios (1:1–2:1) and solvent polarity (DMF/toluene) critically influence reaction efficiency .

Q. What computational approaches are used to model the electronic properties of this compound and its metal complexes?

  • Theoretical Framework : Density functional theory (DFT) calculates frontier molecular orbitals to predict redox behavior. Comparative studies with 1,10-phenanthroline show methyl substitution lowers LUMO energy, enhancing electron-accepting capacity in Fe(II)/Cu(I) complexes .
  • Validation : Experimental UV-Vis and X-ray crystallography data (e.g., bond lengths in anthracene-disulfonate salts) corroborate computational predictions .

Q. How do structural modifications (e.g., sulfonation or hydroxylation) alter the ligand’s coordination chemistry and applications?

  • Structure-Activity Relationship :

  • Sulfonated derivatives (e.g., 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid) exhibit enhanced water solubility for aqueous-phase catalysis .
  • Hydroxyl groups enable pH-dependent binding to transition metals, useful in tunable sensor design .
    • Synthetic Challenges : Protecting group strategies (e.g., acetyl for -OH) prevent unwanted side reactions during functionalization .

Key Considerations for Experimental Design

  • Contradictions in Data : Solubility discrepancies (e.g., ethanol vs. benzene) necessitate solvent screening for specific applications .
  • Advanced Characterization : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) resolves hydrate stoichiometry and ligand geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-Dimethyl-1,10-phenanthroline hydrate
Reactant of Route 2
Reactant of Route 2
2,9-Dimethyl-1,10-phenanthroline hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.